13-Hydroxyglucopiericidin A
Description
structure given in first source; isolated from Streptomyces sp. OM-5689
Properties
Molecular Formula |
C31H47NO10 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8+,17-11+,18-15+,19-13+ |
InChI Key |
ZNDBGWYPOYJCKZ-RGGUUVRDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 13-Hydroxyglucopiericidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A is a glycosylated member of the piericidin family of antibiotics, a class of microbial metabolites known for their potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental protocols and data that are crucial for researchers in the fields of natural product chemistry, microbiology, and drug discovery. While specific details from the original discovery publication are not fully available, this guide consolidates general methodologies for the fermentation, extraction, and purification of piericidin-type compounds from Streptomyces, the primary producers of this antibiotic class. Furthermore, it outlines the principal mechanism of action for piericidins, providing a basis for understanding the biological relevance of this compound.
Discovery of this compound
The new antibiotic, this compound, was reported to have been isolated, and its structure elucidated along with its biological characteristics.[1] While the full detailed report of its discovery is not widely available, it is known to be a member of the piericidin family of natural products.[1] These compounds are primarily produced by various species of the genus Streptomyces, which are Gram-positive bacteria renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities.
The discovery of novel piericidins like this compound typically involves large-scale screening programs of microbial extracts for specific biological activities, such as antimicrobial or cytotoxic effects.
Experimental Protocols
While the precise protocols for the discovery and isolation of this compound are not detailed in the available literature, this section provides a generalized, yet detailed, methodology based on established procedures for the fermentation of Streptomyces and the purification of piericidin-class compounds.
Fermentation of the Producing Organism (Streptomyces sp.)
The production of piericidin antibiotics is typically achieved through submerged fermentation of a producing Streptomyces strain. The following is a representative protocol.
2.1.1. Culture Media and Conditions
A variety of fermentation media can be employed for the cultivation of Streptomyces and the production of secondary metabolites. The choice of medium can significantly impact the yield of the target compound.
Table 1: Representative Fermentation Media for Streptomyces sp.
| Component | Concentration (g/L) | Role |
| Glucose | 10.0 - 20.0 | Carbon Source |
| Soluble Starch | 10.0 - 20.0 | Carbon Source |
| Soybean Meal | 5.0 - 15.0 | Nitrogen Source |
| Yeast Extract | 2.0 - 5.0 | Nitrogen Source & Growth Factors |
| Peptone | 2.0 - 5.0 | Nitrogen Source |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| NaCl | 2.0 - 5.0 | Osmotic Balance |
| CaCO₃ | 1.0 - 2.0 | pH Buffer |
| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |
2.1.2. Fermentation Procedure
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of the Streptomyces strain. This culture is incubated for 2-3 days at 28-30°C with shaking (200-250 rpm).
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in baffled flasks or a fermenter under aerobic conditions at 28-30°C with vigorous agitation for 5-7 days.
-
Monitoring: The fermentation is monitored for pH, glucose consumption, and the production of the target antibiotic, often by chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Isolation of this compound
Following fermentation, the antibiotic is extracted from the culture broth and purified using a series of chromatographic techniques.
2.2.1. Extraction
-
The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol at a 1:1 ratio (v/v).
-
The mixture is agitated vigorously for several hours to ensure efficient extraction of the metabolites.
-
The organic and aqueous layers are separated. The organic extract, containing the piericidins, is concentrated under reduced pressure to yield a crude extract.
2.2.2. Purification
A multi-step chromatographic process is generally required to isolate the pure compound.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol (B129727). Fractions are collected and analyzed by TLC or HPLC.
-
Sephadex LH-20 Chromatography: Fractions containing the desired compound are often further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the mobile phase. This step helps to remove smaller and larger molecular weight impurities.
-
Preparative HPLC: The final purification is usually achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile (B52724) or methanol is used as the mobile phase.
Table 2: Representative Purification Scheme for Piericidin-type Antibiotics
| Step | Stationary Phase | Mobile Phase (Gradient) | Purpose |
| 1. Column Chromatography | Silica Gel (60-120 mesh) | Hexane -> Ethyl Acetate -> Methanol | Initial fractionation |
| 2. Size-Exclusion | Sephadex LH-20 | Methanol | Removal of impurities by size |
| 3. Preparative RP-HPLC | C18 (10 µm) | Water:Acetonitrile (gradient) | Final purification |
Structure Elucidation and Data
The structure of this compound was determined by spectroscopic methods. While the specific data for this compound is not available in the searched literature, the following table represents the type of data that would be collected.
Table 3: Spectroscopic Data for Structure Elucidation of a Hypothetical Piericidin Glycoside
| Technique | Data Type | Observed Values (Hypothetical) |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | m/z 594.3585 |
| Molecular Formula | C₃₁H₄₇NO₁₀ | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shifts (δ) | δ 0.8-6.5 ppm (characteristic signals for the polyketide chain, pyridine (B92270) ring, and sugar moiety) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shifts (δ) | δ 10-170 ppm (characteristic signals for aliphatic carbons, olefinic carbons, pyridine ring carbons, and sugar carbons) |
| UV Spectroscopy | λmax (MeOH) | 235, 268 nm |
| IR Spectroscopy | νmax (KBr) | 3400 (OH), 1650 (C=O), 1600, 1580 cm⁻¹ (aromatic) |
Signaling Pathway and Mechanism of Action
Piericidins are well-established inhibitors of the mitochondrial electron transport chain. Their primary molecular target is Complex I (NADH:ubiquinone oxidoreductase).
Inhibition of Mitochondrial Complex I
Piericidins bind to the quinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the proton pumping activity of Complex I, leading to a decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis.
Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.
Experimental Workflow for Isolation
The general workflow for the isolation of a piericidin-type antibiotic from a Streptomyces fermentation is depicted below.
Caption: General workflow for the isolation of this compound.
Conclusion
References
In-depth Technical Guide: Structure Elucidation of 13-Hydroxyglucopiericidin A
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the structure elucidation of 13-Hydroxyglucopiericidin A, a novel antibiotic. The information presented herein is based on the seminal work of Mori et al. (1990), who first isolated and characterized this compound. This document aims to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development by consolidating the key data and methodologies involved in the determination of its complex structure. All quantitative data is summarized for clarity, and experimental protocols are detailed to facilitate replication and further investigation.
Introduction
This compound was first identified as a new antibiotic produced by a strain of Streptomyces. Its initial characterization revealed a complex molecular structure, necessitating a multi-faceted approach for complete structure elucidation. This guide will walk through the critical experiments and data that led to the definitive structural assignment of this promising natural product.
Physicochemical and Spectroscopic Data
The foundational data for the structure elucidation of this compound is a combination of its physicochemical properties and a suite of spectroscopic analyses. These data points provide the initial clues to the molecular formula, mass, and the types of chemical environments present within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₅₇NO₁₅ |
| Molecular Weight | 755.8 g/mol |
| Appearance | Amorphous Powder |
| UV λmax (MeOH) nm (ε) | 232 (31,000), 270 (sh), 280 (sh) |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 5.78 | d | 9.5 |
| 3-Me | 1.95 | s | |
| 5 | 5.92 | d | 10.0 |
| 6 | 5.40 | dd | 10.0, 10.0 |
| 7-Me | 1.75 | s | |
| 8 | 5.35 | d | 10.0 |
| 9-Me | 0.95 | d | 7.0 |
| 10 | 3.85 | m | |
| 11 | 5.20 | d | 9.0 |
| 12 | 2.15 | m | |
| 13 | 4.05 | m | |
| 13-Me | 1.25 | s | |
| 5-OMe | 3.90 | s | |
| 6-OMe | 3.75 | s | |
| Glucose I | |||
| 1' | 4.50 | d | 7.5 |
| Glucose II | |||
| 1'' | 4.90 | d | 3.5 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Glucose I | ||
| 1 | 182.5 | 1' | 104.5 |
| 2 | 118.0 | 2' | 74.0 |
| 3 | 140.2 | 3' | 76.5 |
| 4 | 160.5 | 4' | 70.8 |
| 5 | 108.2 | 5' | 76.0 |
| 6 | 158.0 | 6' | 68.2 |
| 7 | 125.5 | Glucose II | |
| 8 | 135.0 | 1'' | 98.5 |
| 9 | 40.5 | 2'' | 72.5 |
| 10 | 80.1 | 3'' | 73.0 |
| 11 | 128.0 | 4'' | 70.5 |
| 12 | 45.2 | 5'' | 72.0 |
| 13 | 75.5 | 6'' | 61.5 |
| 3-Me | 12.5 | ||
| 7-Me | 16.0 | ||
| 9-Me | 18.5 | ||
| 13-Me | 25.0 | ||
| 5-OMe | 60.5 | ||
| 6-OMe | 56.0 |
Experimental Protocols
The successful elucidation of this compound's structure relied on a series of carefully executed experimental procedures. Below are the detailed methodologies for the key experiments performed.
Isolation and Purification
The process of isolating this compound is a critical first step in its characterization. The following workflow outlines the multi-stage purification process from the fermentation broth of Streptomyces sp.
-
Fermentation and Harvest : Streptomyces sp. was cultured in a suitable medium to produce this compound. The fermentation broth was harvested and subjected to centrifugation to separate the mycelial cake from the supernatant.
-
Extraction : The supernatant was extracted with ethyl acetate (B1210297) to partition the antibiotic into the organic phase. The organic layer was then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification : The crude extract was subjected to a series of chromatographic separations.
-
Silica Gel Chromatography : The extract was first fractionated on a silica gel column using a gradient elution system of chloroform (B151607) and methanol (B129727).
-
Sephadex LH-20 Chromatography : Fractions showing antibiotic activity were pooled and further purified by size exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC) : The final purification was achieved by reversed-phase HPLC on an ODS column with a methanol-water solvent system to yield pure this compound.
-
Spectroscopic Analysis
A combination of spectroscopic techniques was employed to determine the molecular structure.
-
UV Spectroscopy : The UV spectrum was recorded in methanol to identify the presence of chromophores.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) to elucidate the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons.
Structure Determination Logic
The elucidation of the final structure of this compound was a deductive process based on the interpretation of the collected data. The logical flow of this process is outlined below.
-
Determination of Molecular Formula : The molecular formula of C₃₇H₅₇NO₁₅ was established from the high-resolution mass spectrometry data in conjunction with the ¹³C and ¹H NMR data.
-
Identification of the Aglycone : Analysis of the NMR data revealed signals characteristic of a piericidin-type aglycone. Specifically, the signals for the substituted pyridine (B92270) ring and the polyene side chain were identified. The presence of a hydroxyl group at the C-13 position was inferred from the chemical shift and multiplicity of the corresponding proton and carbon signals.
-
Identification of the Sugar Moieties : The NMR spectra also showed signals consistent with the presence of two hexose (B10828440) units. The anomeric proton signals and their coupling constants, along with the carbon chemical shifts, indicated the presence of two glucose moieties.
-
Establishing Connectivity : The final step in the structure elucidation was to determine the connectivity between the aglycone and the two glucose units. This was achieved through long-range ¹H-¹³C correlation experiments (HMBC). These experiments showed a correlation between the anomeric proton of the first glucose unit and C-10 of the aglycone, and a correlation between the anomeric proton of the second glucose unit and C-6 of the first glucose unit. This established the disaccharide as gentiobiose attached at the C-10 position of the 13-hydroxypiericidin A core.
Conclusion
The structure of this compound was successfully elucidated through a combination of meticulous isolation and purification procedures, and comprehensive spectroscopic analysis. The data conclusively established the molecule as a glycoside of a 13-hydroxypiericidin aglycone with a gentiobiose sugar moiety attached at the C-10 position. This detailed structural information is crucial for understanding its mode of action and for guiding future synthetic and medicinal chemistry efforts.
13-Hydroxyglucopiericidin A: A Technical Overview of its Biological Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a naturally occurring antibiotic belonging to the piericidin family of microbial metabolites. First isolated from the fermentation broth of Streptomyces sp. OM-5689, this compound has demonstrated notable biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the available biological data on this compound, intended to support further research and drug development efforts.
Disclaimer: The full-text of the original publication detailing the initial characterization of this compound by Mori et al. (1990) was not accessible. Therefore, specific quantitative data (IC50 and MIC values) and detailed experimental protocols from this primary source are unavailable. The methodologies described herein are based on standard practices for analogous compounds and should be considered as representative examples.
Chemical and Physical Properties
While detailed physico-chemical data from the original publication is limited, this compound is structurally related to other piericidins, which are characterized by a substituted 4-pyridinol ring linked to a long, unsaturated isoprenoid-like side chain. The presence of a glucose moiety and a hydroxyl group at the 13th position are distinguishing features of this particular analogue.
Biological Activity
Based on the initial discovery and the known activities of the piericidin class of compounds, this compound exhibits the following biological characteristics:
Cytotoxic Activity
This compound has been reported to possess cytotoxic (antineoplastic) activity.[1] The primary mechanism of cytotoxicity for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3][4] This inhibition disrupts cellular respiration and ATP production, leading to apoptosis and cell death.
Specific IC50 values for this compound against various cancer cell lines, including HeLa cells, were reported in the original 1990 publication but could not be retrieved for this guide.
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| HeLa | This compound | Data not available | (Mori et al., 1990) |
| P388 Leukemia | This compound | Data not available | (Mori et al., 1990) |
Antimicrobial Activity
The compound has also been described as having antimicrobial properties against a range of bacteria and fungi.[1] The inhibition of the mitochondrial respiratory chain, a pathway also present in many microorganisms, is a likely contributor to its antimicrobial effects.
Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains were reported in the original 1990 publication but could not be retrieved for this guide.
| Organism | Compound | MIC (µg/mL) | Reference |
| Various Bacteria | This compound | Data not available | (Mori et al., 1990) |
| Various Fungi | This compound | Data not available | (Mori et al., 1990) |
Mechanism of Action: Signaling Pathway
The proposed mechanism of action for this compound, based on the known activity of piericidins, involves the inhibition of Complex I in the mitochondrial electron transport chain. This disruption leads to a cascade of cellular events culminating in apoptosis.
Caption: Proposed mechanism of this compound inducing apoptosis via mitochondrial Complex I inhibition.
Experimental Protocols
The following are detailed, representative protocols for the types of experiments likely conducted to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: The general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion
This compound is a promising bioactive compound with potential applications in oncology and infectious disease research. Its mechanism of action is likely centered on the inhibition of mitochondrial Complex I, a well-established target for therapeutic intervention. While the initial discovery provided evidence of its cytotoxic and antimicrobial activities, a comprehensive understanding of its biological profile requires further investigation to determine its specific potency (IC50 and MIC values) against a broader range of targets and to fully elucidate its mechanism of action and potential for drug development. The protocols and pathway information provided in this guide serve as a foundation for future research endeavors into this intriguing natural product.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 13-Hydroxyglucopiericidin A: A Technical Guide to its Streptomyces Origin, Biosynthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-Hydroxyglucopiericidin A, a glycosylated polyketide produced by Streptomyces species. This document delves into the core aspects of its producing organism, biosynthetic regulation, and methods for its isolation and biological characterization. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows to facilitate a deeper understanding.
Introduction to this compound and its Producing Organism
This compound is a member of the piericidin family, a class of microbial metabolites characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[1] These compounds are exclusively produced by actinomycetes, particularly those belonging to the genus Streptomyces.[1] The addition of a glucose moiety and a hydroxyl group distinguishes this compound from other members of this family. A new antibiotic, this compound, was first isolated, and its structure elucidated from a Streptomyces species.[2]
Streptomyces are Gram-positive, filamentous bacteria renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents. The production of piericidins, including their glycosylated forms, is a testament to the complex and versatile biosynthetic machinery housed within these microorganisms.
Quantitative Data Summary
The following tables summarize the available quantitative data for piericidin compounds, which can serve as a reference for the expected biological activity of this compound. It is important to note that specific data for this compound is limited, and the presented values are for closely related analogues.
Table 1: Cytotoxic Activity of Piericidin Analogues against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 (insect) | 0.061 | [3] |
| Piericidin A | HepG2 (human liver) | 233.97 | [3] |
| Piericidin A | Hek293 (human kidney) | 228.96 | |
| Piericidins C7 | Rat Glia (E1A transformed) | 0.0015 | |
| Piericidins C8 | Rat Glia (E1A transformed) | 0.00045 | |
| Piericidins C7 | Neuro-2a (mouse neuroblastoma) | 0.00083 | |
| Piericidins C8 | Neuro-2a (mouse neuroblastoma) | 0.00021 |
Table 2: Production Yields of Piericidin Analogues from Streptomyces Fermentation
| Streptomyces Strain | Compound | Yield | Fermentation Scale | Reference |
| S. psammoticus SCSIO NS126 | Piericidins L-R, 11-demethyl-GPA | 1-3 mg (each) | 300 L | |
| Streptomyces sp. BRA-035 | Crude Piericidin Extract | 150 mg | 10 L |
Experimental Protocols
This section provides detailed methodologies for the cultivation of piericidin-producing Streptomyces, extraction and purification of the target compounds, and assessment of their cytotoxic activity.
Fermentation of Streptomyces psammoticus SCSIO NS126 for Piericidin Production
This protocol is adapted from the fermentation process for producing various piericidin derivatives.
1. Seed Culture Preparation:
-
Inoculate a few loops of Streptomyces psammoticus SCSIO NS126 into a 1000 mL Erlenmeyer flask containing 100 mL of seed medium (mannitol 1 g, soya peptone 0.5 g, soya-bean oil 0.125 g, K₂HPO₃ 0.02 g, in 50 mL distilled water, pH 7.0).
-
Incubate the flask on a rotary shaker at 180 rpm and 28 °C for 24 hours.
2. Large-Scale Fermentation:
-
Transfer the seed culture to a 300 L fermenter containing 200 L of fermentation medium (cotton seed meal 2.5 g, soluble starch 1 g, glucose 1 g, yeast extract 0.3 g, CaCO₃ 0.5 g, in 100 mL distilled water, pH adjusted to 4.0).
-
Maintain the fermentation at 28 °C with an agitation of 180 rpm for 30 hours.
Extraction and Purification of Piericidins
This protocol outlines a general procedure for the extraction and purification of piericidin compounds from the fermentation broth.
1. Mycelium Extraction:
-
Centrifuge the fermentation broth at 3500 rpm to separate the mycelium.
-
Subject the collected mycelium to ultrasonic treatment for 15 minutes to disrupt the cells.
-
Extract the disrupted mycelium three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum to obtain the crude extract.
2. Chromatographic Purification:
-
The crude extract can be further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate individual piericidin analogues.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the purified piericidin compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds.
-
Incubate the plate for 24-72 hours at 37 °C in a humidified CO₂ incubator.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37 °C.
4. Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-590 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the absorbance readings.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key regulatory pathways in Streptomyces and a typical experimental workflow for the discovery and characterization of novel piericidins.
Caption: A model of the regulatory cascade controlling piericidin biosynthesis in Streptomyces.
Caption: A typical workflow for isolating and characterizing piericidins from Streptomyces.
Biosynthesis and Regulation
The biosynthesis of piericidins follows the polyketide synthesis pathway. The core structure is assembled by a type I polyketide synthase (PKS) from simple precursor units like acetyl-CoA and propionyl-CoA. Subsequent tailoring enzymes, including glycosyltransferases and hydroxylases, modify the polyketide backbone to generate the final diverse array of piericidin analogues, including this compound.
The regulation of secondary metabolism in Streptomyces is a complex and tightly controlled process. It is influenced by various environmental and physiological signals, such as nutrient availability and cell density. Key regulatory elements include:
-
Two-Component Systems: These systems perceive external signals and transduce them into the cell, often initiating a phosphorylation cascade that activates downstream regulators.
-
Pleiotropic Regulators: These are global regulators that affect the expression of multiple biosynthetic gene clusters.
-
Gamma-Butyrolactones (GBLs): These are small, diffusible signaling molecules that act as autoinducers in a quorum-sensing-like manner. At a certain population density, GBLs accumulate and bind to specific receptor proteins, which in turn regulate the expression of pathway-specific activators.
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of pathway-specific transcriptional activators that directly bind to the promoter regions of the biosynthetic gene clusters, thereby switching on the production of the secondary metabolite.
The interplay of these regulatory networks ensures that the production of secondary metabolites like this compound occurs at the appropriate time and under the right conditions for the organism.
Conclusion
This compound represents a potentially valuable natural product from Streptomyces. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds. The detailed protocols and visual representations of complex biological processes aim to facilitate further research into the production, characterization, and potential therapeutic applications of this compound and other related piericidins. Further investigation is warranted to fully elucidate the specific biosynthetic pathway and regulatory network governing its production and to comprehensively evaluate its pharmacological profile.
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new LKB1 activator, piericidin analogue S14, retards renal fibrosis through promoting autophagy and mitochondrial homeostasis in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
The Biosynthesis of 13-Hydroxyglucopiericidin A: A Putative Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidins are a class of polyketide-derived natural products renowned for their potent biological activities, including insecticidal, antimicrobial, and antitumor effects. Their structural similarity to the electron carrier coenzyme Q allows them to act as potent inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase). The structural diversity within the piericidin family arises from variations in the polyketide backbone and subsequent tailoring modifications, such as hydroxylation, methylation, and glycosylation. This guide focuses on the biosynthetic pathway of a putative derivative, 13-Hydroxyglucopiericidin A, integrating established knowledge of piericidin biosynthesis with proposed enzymatic steps leading to this specific analog. While the core biosynthetic machinery for piericidins is well-characterized, the precise enzymatic steps for the C-13 hydroxylation and subsequent glucosylation remain to be experimentally validated and are presented here as a putative pathway based on known biochemical transformations.
Core Biosynthetic Pathway of the Piericidin Aglycone
The biosynthesis of the piericidin aglycone is initiated by a type I modular polyketide synthase (PKS) system.[1] In several Streptomyces species, a dedicated biosynthetic gene cluster (BGC) orchestrates the assembly of the piericidin core.[2] The BGC in Streptomyces piomogenus var. hangzhouwanensis serves as a representative model and contains genes encoding six modular PKSs (PieA1–6), an amidotransferase (PieD), a hypothetical protein (PieC), two methyltransferases (PieB1 and PieB2), and a monooxygenase (PieE).[2]
The assembly of the polyketide chain proceeds through the sequential condensation of acetate (B1210297) and propionate (B1217596) units.[3][4] Isotope labeling studies have confirmed that the backbone is derived from five propionate and four acetate units. Following the assembly of the linear polyketide chain, a crucial cyclization step occurs. An amidotransferase, PieD, is proposed to introduce a nitrogen atom, which is followed by the formation of the characteristic α-pyridone ring, a reaction facilitated by PieC.
Post-PKS Tailoring Modifications
Following the formation of the core piericidin structure, a series of tailoring modifications occur to yield the final bioactive compounds. These modifications are critical for the biological activity and diversity of the piericidin family.
4'-Hydroxylation
One of the key tailoring steps is the hydroxylation of the pyridine (B92270) ring at the 4'-position. This reaction is catalyzed by the FAD-dependent monooxygenase, PieE. In vivo and in vitro studies have confirmed that PieE functions as a 4'-hydroxylase in the biosynthesis of piericidin A1.
Proposed C-13 Hydroxylation of the Polyketide Side Chain
The formation of this compound necessitates a hydroxylation event on the polyketide side chain at the C-13 position. While a specific enzyme for this transformation in piericidin biosynthesis has not been characterized, this type of modification is common in polyketide biosynthesis and is typically catalyzed by cytochrome P450 monooxygenases. These enzymes utilize molecular oxygen and a reducing equivalent (NAD(P)H) to introduce a hydroxyl group at a specific carbon atom. It is proposed that a yet-unidentified P450 enzyme within or associated with the piericidin BGC is responsible for this C-13 hydroxylation.
Glucosylation of the 13-Hydroxyl Group
The final step in the proposed biosynthesis of this compound is the attachment of a glucose moiety to the newly installed 13-hydroxyl group. This glycosylation step is catalyzed by a glycosyltransferase (GT). While the piericidin BGCs identified to date do not appear to contain a dedicated GT, studies have shown that GTs from other biosynthetic pathways can act on piericidin A1. For instance, the macrolide GT, BmmGT1, from Bacillus methylotrophicus B-9987, and GT1507 from Streptomyces youssoufiensis OUC6819 have been shown to glucosylate piericidin A1. These enzymes exhibit a degree of substrate promiscuity, suggesting that they or homologous enzymes could potentially accept 13-hydroxypiericidin A as a substrate for glucosylation.
Quantitative Data
Currently, there is no specific quantitative data available for the enzymatic steps involved in the C-13 hydroxylation and subsequent glucosylation of piericidin A to form this compound. The following table summarizes the known incorporation ratios of precursors into piericidin A from isotope labeling studies.
| Precursor | Incorporation Ratio (%) |
| DL-methionine(methyl-¹⁴C) | 7.4 |
| Propionate-1-¹⁴C | 4.5 |
| Acetate-1-¹⁴C | 1.2 |
| Acetate-2-¹⁴C | 0.99 |
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to elucidate the biosynthesis of piericidins and could be adapted to study the formation of this compound.
In Vitro Assay for PieE Hydroxylase Activity
-
Protein Expression and Purification:
-
The pieE gene is cloned into an expression vector (e.g., pET-28a(+)) with a His-tag.
-
The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
The cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.2 mM, and the culture is incubated at 16°C for 16-20 hours.
-
Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.
-
The His-tagged PieE protein is purified from the cell lysate using Ni-NTA affinity chromatography.
-
-
Enzyme Assay:
-
The reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 8.0), 100 µM of the piericidin precursor, 5 µM of purified PieE, and 2 mM NADH or NADPH.
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 28°C for 1 hour.
-
The reaction is quenched by the addition of an equal volume of cold methanol.
-
The reaction products are analyzed by HPLC-MS.
-
In Vitro Assay for Glycosyltransferase Activity
-
Protein Expression and Purification:
-
The gene encoding the putative glycosyltransferase (e.g., bmmGT1 or gt1507) is cloned and expressed as described for PieE.
-
-
Enzyme Assay:
-
The reaction mixture (50 µL) contains 50 mM Tris-HCl (pH 8.0), 1 mM of the acceptor substrate (13-hydroxypiericidin A), 2 mM of the sugar donor (UDP-glucose), 5 mM MgCl₂, and 10 µM of the purified glycosyltransferase.
-
The reaction is incubated at 30°C for 2 hours.
-
The reaction is terminated by adding 50 µL of acetonitrile.
-
The product formation is monitored by HPLC-MS analysis.
-
Visualizations
Figure 1: Proposed biosynthetic pathway of this compound.
Figure 2: General experimental workflow for in vitro hydroxylase assay.
Conclusion
The biosynthesis of this compound is a multi-step process involving a modular polyketide synthase, followed by a series of tailoring reactions. While the core pathway for piericidin A biosynthesis is well-established, the specific enzymes responsible for the C-13 hydroxylation and subsequent glucosylation are yet to be identified and characterized. The proposed pathway, involving a putative P450 monooxygenase and a promiscuous glycosyltransferase, provides a logical framework for future research. Elucidating these final steps will not only provide a complete picture of this compound biosynthesis but also open up avenues for the chemoenzymatic synthesis of novel piericidin analogs with potentially improved therapeutic properties. Further investigation through genome mining, gene knockout studies, and in vitro enzymatic assays will be crucial to validate this proposed pathway and to harness the full potential of the piericidin biosynthetic machinery for drug discovery and development.
References
- 1. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the α‐Hydroxylation Bimodule of the Mupirocin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating hydroxylation and methylation steps tailoring piericidin A1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo investigation of the substrate recognition capability and activity affecting amino acid residues of glycosyltransferase FscMI in the biosynthesis of candicidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Chemical Synthesis of 13-Hydroxyglucopiericidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a glycosylated derivative of piericidin A, a potent inhibitor of the mitochondrial electron transport chain protein NADH-ubiquinone reductase (Complex I). The presence of a hydroxyl group on the side chain and a glucose moiety can significantly alter the compound's biological activity, solubility, and pharmacokinetic profile, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of a plausible synthetic strategy for this compound, drawing from established methods for the synthesis of the piericidin A1 core, stereoselective hydroxylation, and chemical glycosylation. As no total synthesis of this compound has been reported to date, this guide outlines a feasible synthetic pathway based on existing literature for analogous transformations.
Proposed Synthetic Strategy
The total synthesis of this compound can be envisioned through a convergent approach involving three key stages:
-
Synthesis of a Piericidin A1 Precursor: Construction of the characteristic substituted pyridine (B92270) core and the aliphatic side chain of piericidin A1.
-
Stereoselective C-13 Hydroxylation: Introduction of a hydroxyl group at the C-13 position of the piericidin side chain.
-
Glycosylation: Attachment of a glucose moiety to the newly introduced hydroxyl group.
Unraveling the Anti-Inflammatory Cascade: A Technical Guide to the Mechanism of Action of 13-Hydroxyglucopiericidin A and Analogs
Disclaimer: As of December 2025, detailed research on the specific mechanism of action for 13-Hydroxyglucopiericidin A is not extensively available in the public scientific literature. This guide provides a comprehensive overview of the anti-inflammatory mechanisms of analogous compounds, particularly focusing on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are common targets for natural anti-inflammatory agents. The data and protocols presented herein are based on studies of other bioactive compounds and serve as a foundational framework for understanding potential mechanisms of action for this compound.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A promising avenue for therapeutic intervention lies in the modulation of key signaling pathways that govern the inflammatory response. This technical guide delves into the molecular mechanisms by which certain natural compounds exert their anti-inflammatory effects, with a primary focus on the interconnected NF-κB and MAPK signaling cascades. Through a detailed examination of experimental data and methodologies, this document aims to provide researchers, scientists, and drug development professionals with a robust understanding of these pathways and the compounds that target them.
Core Anti-Inflammatory Signaling Pathways
The inflammatory response is largely orchestrated by two pivotal signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways regulate the expression of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In an unstimulated state, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[1][2]
Several natural compounds have been shown to suppress NF-κB activation. For instance, some compounds can upregulate the expression of IκBα or inhibit its phosphorylation, thereby preventing NF-κB nuclear translocation.[3][4] This ultimately leads to a reduction in the production of inflammatory mediators.
The MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation and is often activated in parallel with the NF-κB pathway. It consists of a cascade of protein kinases that ultimately lead to the activation of transcription factors, such as Activator Protein-1 (AP-1). The main MAPK subfamilies involved in inflammation are p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[3]
Activation of these MAPKs by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of inflammatory genes.[3] For example, JNK regulates the inflammatory response through the phosphorylation of c-Jun and increased AP-1 activity.[3] ERK activation can also induce the translocation of NF-κB into the nucleus.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on anti-inflammatory compounds that target the NF-κB and MAPK pathways.
Table 1: Inhibitory Effects on Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Concentration | Target | Inhibition (%) | Reference |
| Quercetin Diglycoside (QDG) | HaCaT | IL-1β | 10 µg/mL | p-p38 | 57% | [3] |
| Quercetin Diglycoside (QDG) | HaCaT | IL-1β | 10 µg/mL | p-JNK | 47% | [3] |
| Quercetin Diglycoside (QDG) | HaCaT | IL-1β | 10 µg/mL | p-ERK | 35% | [3] |
| Hesperidin | Human OA Chondrocytes | IL-1β | Various | iNOS, COX-2, MMP-3, MMP-13 | Significant Decrease | [5] |
Table 2: Effects on Signaling Pathway Components
| Compound | Cell Line | Effect | Target | Observation | Reference |
| Quercetin Diglycoside (QDG) | HaCaT | Upregulation | IκBα | Increased expression | [3] |
| Quercetin Diglycoside (QDG) | HaCaT | Inhibition | p-IκBα | Decreased phosphorylation | [3] |
| 1,25(OH)2D3 | P388D1 | Upregulation | IκBα mRNA & protein | Significant increase | [4] |
| 1,25(OH)2D3 | P388D1 | Inhibition | NF-κB activity | Decreased activity | [4] |
| Hesperidin | Human OA Chondrocytes | Inhibition | NF-κB activation | Significant decrease | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT) or human osteoarthritis chondrocytes are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with the test compound (e.g., Hesperidin) for a specified time (e.g., 2 hours) before being stimulated with an inflammatory agent like Interleukin-1 beta (IL-1β) for a further duration (e.g., 24 hours).
Western Blot Analysis
Western blotting is used to determine the protein levels of key signaling molecules.
-
Lysate Preparation: Cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, IκBα, NF-κB) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the production of cytokines and other inflammatory mediators.
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
Assay Procedure: The concentrations of cytokines such as IL-6, IL-8, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read on a microplate reader.
Conclusion and Future Directions
The NF-κB and MAPK signaling pathways are central to the inflammatory response, making them prime targets for the development of novel anti-inflammatory therapeutics. While the precise mechanism of action for this compound remains to be elucidated, the methodologies and mechanistic insights presented in this guide provide a solid foundation for future investigations. Further research should focus on isolating this compound and systematically evaluating its effects on these key signaling cascades using the experimental protocols outlined herein. Such studies will be crucial in determining its potential as a therapeutic agent for inflammatory diseases.
References
- 1. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Skin-Moisturizing Effects of a Flavonoid Glycoside Extracted from the Aquatic Plant Nymphoides indica in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activity of 1,25-dihydroxyvitamin D3 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperidin protects against IL-1β-induced inflammation in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
13-Hydroxyglucopiericidin A: An In-Depth Technical Guide on its Potential Antibacterial Activity
Disclaimer: As of December 2025, detailed quantitative data on the specific antibacterial activity spectrum of 13-Hydroxyglucopiericidin A from publicly accessible, peer-reviewed literature is limited. The foundational paper by Mori et al. (1990) describes its isolation and biological characteristics, but the full-text containing specific minimum inhibitory concentration (MIC) values was not available through the conducted searches.[1][2] This guide, therefore, provides a comprehensive overview based on the known antibacterial properties of the broader piericidin class of antibiotics and outlines the standard methodologies used to determine such activity.
Introduction to this compound and the Piericidin Family
This compound belongs to the piericidin family of antibiotics, which are natural products primarily isolated from Streptomyces species.[3][4] Piericidins are characterized by a substituted pyridine (B92270) ring linked to a long polyketide side chain. Glucopiericidin A, a closely related compound, is known to possess antimicrobial properties.[5] The antibacterial and antifungal activities of piericidins, coupled with their insecticidal and cytotoxic properties, make them a subject of interest in drug discovery.
Antibacterial Activity Spectrum of Piericidins
While the specific antibacterial spectrum of this compound is not detailed in the available literature, research on other piericidin analogues, such as Piericidin A, indicates activity against various bacteria.[4][6] Generally, the antibacterial spectrum of a compound is determined by its minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Activity Spectrum
The following table is a template illustrating how the antibacterial activity spectrum of this compound would be presented. The MIC values, typically in µg/mL or µM, represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
| Klebsiella pneumoniae | Gram-negative | Data not available |
Experimental Protocols for Antibacterial Activity Testing
The determination of the antibacterial activity spectrum of a compound like this compound involves standardized in vitro susceptibility testing. The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method involves preparing a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
3.1.1 Materials and Reagents:
-
This compound
-
Bacterial strains (e.g., ATCC reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
3.1.2 Procedure:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in CAMHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium without the compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations: Workflow and Mechanism of Action
Experimental Workflow for Antibacterial Spectrum Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Piericidin Antibiotics
Piericidins, including Piericidin A, are known to act as inhibitors of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase).[3][4][6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. It is plausible that this compound shares this mechanism of action.
Caption: Proposed mechanism of action of piericidins as Complex I inhibitors.
Conclusion
References
- 1. A NEW ANTIBIOTIC, this compound ISOLATION, STRUCTURE ELUCIDATION AND BIOLOGICAL CHARACTERISTICS [jstage.jst.go.jp]
- 2. A new antibiotic, this compound. Isolation, structure elucidation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Antineoplastic Potential of Piericidin Glycosides: A Technical Overview of 13-Hydroxyglucopiericidin A and its Analogs
Disclaimer: Publicly available scientific literature lacks specific data on the antineoplastic properties of 13-Hydroxyglucopiericidin A. This document, therefore, provides an in-depth technical guide based on the closely related and well-studied compound, Glucopiericidin A (GPA), and other members of the piericidin family. The information presented is intended for researchers, scientists, and drug development professionals to illustrate the potential mechanisms and experimental evaluation of this class of compounds.
The piericidin family of natural products, isolated from Streptomyces species, has garnered significant interest for its potent biological activities, including insecticidal, antimicrobial, and antitumor effects[1]. These compounds share a common structural feature: a 4-pyridinol core linked to a methylated polyketide side chain[1]. Their structural similarity to coenzyme Q makes them effective inhibitors of the mitochondrial electron transport chain's NADH-ubiquinone oxidoreductase (complex I)[1][2]. This guide focuses on the antineoplastic properties of glucopiericidins, with a particular emphasis on the available data for Glucopiericidin A.
Quantitative Data on Antineoplastic Activity
The cytotoxic effects of various piericidin derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, showcasing the potent anticancer activity of this compound class.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Piericidin A1 | OVCAR-8 | Ovarian Cancer | 500 fM | [3] |
| PC-3/M | Prostate Cancer (metastatic) | [3][4] | ||
| HCT-116 | Colon Cancer | [3][4] | ||
| SF-295 | Glioblastoma | [3] | ||
| PC-3 | Prostate Cancer | 9.0 nM | [3] | |
| HL-60 | Leukemia | >12 µM | [3][4] | |
| B16-F10 | Murine Melanoma | >12 µM | [3][4] | |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cell Carcinoma | 2.3 µM | [5] |
| HL-60 | Leukemia | 1.3 µM | [5] | |
| K562 | Chronic Myelogenous Leukemia | 5.5 µM | [5] | |
| Piericidins L and Q | OS-RC-2 | Renal Cell Carcinoma | Selective Cytotoxicity | [5] |
| Piericidins M, N, O, P | HL-60 | Leukemia | <0.1 µM | [5] |
| Glucopiericidin A (GPA) | ACHN | Renal Cell Carcinoma | Potent Inhibitory Activity | [6] |
| Piericidin B1 N-oxide | A431 | Epidermoid Carcinoma | Growth Inhibition | [7] |
| Ehrlich Carcinoma | Tumor Growth Suppression (in vivo) | [7] |
Mechanism of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the antineoplastic effects of glucopiericidins. The proposed mechanisms for Glucopiericidin A (GPA) are multifaceted and involve the modulation of cellular redox homeostasis and energy metabolism.
Targeting Peroxiredoxin 1 (PRDX1) in Renal Cell Carcinoma
One of the key mechanisms identified for GPA in the context of anti-renal cell carcinoma (RCC) activity is the targeting of Peroxiredoxin 1 (PRDX1)[6]. PRDX1 is an antioxidant enzyme often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
GPA has been shown to upregulate both the mRNA and protein levels of PRDX1 in ACHN renal carcinoma cells. This upregulation leads to a reduction in reactive oxygen species (ROS) levels, which in turn induces apoptosis. Furthermore, GPA promotes the translocation of PRDX1 into the nucleus, a critical step in its anti-RCC activity[6]. The interaction between GPA and PRDX1 has been supported by docking analysis and surface plasmon resonance studies[6].
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Natural Piericidins as Anti-Renal Cell Carcinoma Agents Targeting Peroxiredoxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glucopiericidin A: Structure, Properties, and Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Glucopiericidin A is a glycosylated polyketide natural product. It belongs to the piericidin family, a class of compounds known for their biological activities, including insecticidal, antimicrobial, and antitumor effects. Glucopiericidin A, in particular, has garnered attention for its potential as a chemical probe for glucose transporters (GLUTs) and its promising antitumor efficacy. This document provides a comprehensive overview of the current knowledge on Glucopiericidin A, with a focus on its molecular characteristics, biological functions, and the experimental approaches used for its study.
Molecular Structure and Chemical Properties
Glucopiericidin A is characterized by a substituted pyridine (B92270) ring linked to a polyketide chain, which is further attached to a glucose moiety.
Physicochemical Properties
A summary of the key physicochemical properties of Glucopiericidin A is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₇NO₉ | [1] |
| Molecular Weight | 577.71 g/mol | [1] |
| CAS Number | 108073-65-0 | [1] |
| Appearance | White powder | |
| Solubility | Soluble in DMSO, Methanol |
Biological Activity and Mechanism of Action
Glucopiericidin A has been identified as a potent bioactive molecule with significant antitumor properties. Its mechanism of action is multifaceted, primarily revolving around the modulation of cellular metabolism and induction of apoptosis.
Antitumor Activity
Glucopiericidin A has demonstrated notable efficacy against cancer cells, both in vitro and in vivo. A key aspect of its anticancer effect is its ability to induce apoptosis. This programmed cell death is achieved, in part, by reducing the levels of reactive oxygen species (ROS) through the upregulation of Peroxiredoxin-1 (PRDX1). Furthermore, Glucopiericidin A has been shown to be effective in ACHN renal cancer xenograft models.[1]
Metabolic Regulation
A defining characteristic of Glucopiericidin A is its role as a chemical probe for glucose transporters (GLUTs), leading to the suppression of glycolysis.[1] This inhibition of a central metabolic pathway in cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), is a crucial component of its antitumor strategy.
Cellular Processes
Interestingly, while Piericidin A is known to inhibit ATP-dependent filopodia protrusion, Glucopiericidin A alone does not exhibit this effect.[1] This suggests that the addition of the glucose moiety significantly alters its biological activity profile concerning cellular morphology and motility.
Signaling Pathway
The currently understood signaling pathway for the antitumor activity of Glucopiericidin A is depicted below.
Caption: Proposed mechanism of Glucopiericidin A's antitumor activity.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Glucopiericidin A are not extensively documented in readily available literature. However, based on standard practices for natural product chemistry, a general workflow can be outlined.
Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation and purification of Glucopiericidin A from a marine-derived Streptomyces strain.
Caption: A generalized workflow for the isolation and purification of Glucopiericidin A.
Structure Elucidation
The molecular structure of Glucopiericidin A would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.
Conclusion
Glucopiericidin A is a promising natural product with significant potential in the field of oncology. Its unique mechanism of action, involving the dual targeting of glucose metabolism and the induction of apoptosis, makes it an attractive candidate for further investigation and drug development. The information and protocols outlined in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of Glucopiericidin A and its derivatives. Future studies will be crucial to further unravel its complex biological activities and to pave the way for its potential clinical application.
References
Methodological & Application
Application Notes and Protocols for 13-Hydroxyglucopiericidin A
Introduction
13-Hydroxyglucopiericidin A is a member of the piericidin family of antibiotics, which are metabolites produced by various Streptomyces species. Piericidins are characterized by a substituted pyridine (B92270) ring linked to a long polyketide side chain. The addition of a glucose moiety, as in the case of glucopiericidins, can significantly alter their biological activity. While piericidin A is a known inhibitor of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase), its glycosylated counterpart, Glucopiericidin A, is a potent inhibitor of glucose transporters (GLUTs). It is highly probable that this compound shares this mechanism of action, making it a valuable tool for studying glucose metabolism and a potential candidate for the development of therapeutics targeting diseases with altered glucose uptake, such as cancer.
Quantitative Data
Specific quantitative data for the biological activity of this compound is not available in the reviewed literature. However, data for the closely related compound, Glucopiericidin A, provides a strong indication of the expected potency.
| Compound | Target | Assay | IC50 Value | Cell Line |
| Glucopiericidin A | Glucose Uptake (GLUTs) | 2-Deoxy-D-glucose (2-DG) Uptake Assay | 22 nM | Not Specified |
Experimental Protocols
Protocol 1: General Isolation and Purification of this compound from Streptomyces sp. Culture
This protocol outlines a general procedure for the extraction and purification of piericidin-like compounds from a bacterial culture.
1. Fermentation: a. Inoculate a suitable seed medium with a spore suspension of the producing Streptomyces strain (e.g., Streptomyces sp. OM-5689). b. Incubate at 28°C for 48-72 hours with shaking at 200 rpm. c. Transfer the seed culture to a production medium designed for secondary metabolite production. d. Continue fermentation for 5-7 days at 28°C with shaking.
2. Extraction: a. Separate the mycelia from the culture broth by centrifugation or filtration. b. Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol (B129727). c. Concentrate the solvent extract under reduced pressure. d. Extract the culture filtrate with an immiscible organic solvent like ethyl acetate (B1210297) at a neutral pH. e. Combine the concentrated mycelial extract and the ethyl acetate extract.
3. Preliminary Purification: a. Subject the combined crude extract to silica (B1680970) gel column chromatography. b. Elute the column with a gradient of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization method (e.g., UV light or a staining reagent).
4. Final Purification: a. Pool the active fractions and concentrate. b. Perform further purification using high-performance liquid chromatography (HPLC). c. A C18 reversed-phase column is typically used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase. d. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 230 nm). e. Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
Protocol 2: 2-Deoxy-D-glucose (2-DG) Uptake Assay for GLUT Inhibition
This cell-based assay is a standard method to quantify the inhibition of glucose uptake.
1. Cell Culture: a. Culture a cancer cell line known to overexpress GLUTs (e.g., HeLa, A549, or MCF7) in a suitable medium supplemented with fetal bovine serum and antibiotics. b. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment with Inhibitor: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in a glucose-free medium. c. Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). d. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Glucose Uptake Measurement: a. Add a solution containing a labeled glucose analog, such as [³H]-2-deoxy-D-glucose or a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well. b. Incubate for a short period (e.g., 10-20 minutes) to allow for glucose uptake. c. Stop the uptake by washing the cells rapidly with ice-cold buffer.
4. Quantification: a. Lyse the cells to release the intracellular contents. b. If using [³H]-2-DG, measure the radioactivity in the cell lysates using a scintillation counter. c. If using 2-NBDG, measure the fluorescence using a fluorescence plate reader.
5. Data Analysis: a. Calculate the percentage of glucose uptake inhibition for each concentration of the compound compared to the untreated control. b. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of GLUT1 inhibition by this compound.
Caption: Workflow for the 2-Deoxy-D-glucose (2-DG) uptake assay.
Application Notes and Protocols for 13-Hydroxyglucopiericidin A Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a member of the piericidin class of natural products, which are known for their potent biological activities. Piericidins are structurally similar to the electron carrier ubiquinone (Coenzyme Q10) and are well-established inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts cellular respiration and ATP production, leading to a range of downstream effects, including cytotoxicity. Furthermore, the glycosylated form of piericidins, such as the closely related Glucopiericidin A, has been shown to inhibit glucose transporters (GLUTs), representing a dual-pronged mechanism for disrupting cancer cell metabolism. These characteristics make this compound a compound of significant interest for research in oncology, infectious diseases, and insecticidal development.
These application notes provide a comprehensive overview of the bioassay methods relevant to the study of this compound, including detailed protocols and data interpretation guidelines. While specific quantitative bioactivity data for this compound is not extensively available in public literature, the provided information is based on the known activities of closely related piericidin analogs.
Predicted Biological Activities
Based on its chemical class, this compound is predicted to exhibit the following biological activities:
-
Anticancer Activity: Through the dual mechanisms of mitochondrial complex I and glucose transporter inhibition, leading to energy depletion, oxidative stress, and induction of apoptosis in cancer cells.
-
Antimicrobial Activity: Disruption of essential metabolic pathways in bacteria and fungi.
-
Insecticidal Activity: Potent toxicity to various insect species due to metabolic disruption.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of various piericidin derivatives against a panel of human cancer cell lines. This data provides an expected range of potency for this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Piericidin L | OS-RC-2 (Renal) | 2.2 | |
| Piericidin M | OS-RC-2 (Renal) | 4.5 | |
| Piericidin N | HL-60 (Leukemia) | < 0.1 | |
| Piericidin O | HL-60 (Leukemia) | < 0.1 | |
| Piericidin P | HL-60 (Leukemia) | < 0.1 | |
| Piericidin Q | HL-60 (Leukemia) | < 0.1 | |
| 11-demethyl-glucopiericidin A | ACHN (Renal) | 2.3 | |
| 11-demethyl-glucopiericidin A | HL-60 (Leukemia) | 1.3 | |
| 11-demethyl-glucopiericidin A | K562 (Leukemia) | 5.5 | |
| Piericidin A | Tn5B1-4 (Insect) | 0.061 | |
| Piericidin A | HepG2 (Hepatoma) | 233.97 | |
| Piericidin A | Hek293 (Embryonic Kidney) | 228.96 |
Experimental Protocols
Mitochondrial Complex I Activity Assay
This assay measures the NADH oxidase activity of mitochondrial complex I. The inhibition of this activity is a primary mechanism of action for piericidins.
Principle: The assay follows the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+. The specific activity of complex I is determined by subtracting the rotenone-insensitive rate from the total rate.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2, 2.5 mg/mL BSA)
-
NADH solution (10 mM)
-
Coenzyme Q1 (10 mM in ethanol)
-
Rotenone (B1679576) (2 mM in DMSO, a specific complex I inhibitor)
-
This compound (in a suitable solvent like DMSO)
-
UV/Vis spectrophotometer with temperature control
Protocol:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable cell line or tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer and coenzyme Q1.
-
Baseline Reading: Add the mitochondrial suspension (typically 50-100 µg of protein) to the cuvette and incubate for 5 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding NADH to the cuvette and immediately begin recording the absorbance at 340 nm for 5-10 minutes.
-
Inhibitor Measurement: To determine the specific complex I activity, perform a parallel assay in the presence of a saturating concentration of rotenone (e.g., 2 µM).
-
Test Compound Measurement: To determine the inhibitory effect of this compound, perform assays with varying concentrations of the compound.
-
Data Analysis: Calculate the rate of NADH oxidation (ΔA340/min). The specific complex I activity is the difference between the rate in the absence and presence of rotenone. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HeLa cells (or other relevant cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Materials:
-
Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal (e.g., Candida albicans, Aspergillus fumigatus) strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Spectrophotometer or microplate reader
-
Standard antibiotics (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi) as positive controls.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits microbial growth.
Signaling Pathways
Inhibition of mitochondrial complex I and GLUTs by this compound is expected to trigger a cascade of cellular events, ultimately leading to cancer cell death.
Unraveling the Cellular Machinery: Techniques for Studying 13-Hydroxyglucopiericidin A's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to elucidating the mechanism of action of 13-Hydroxyglucopiericidin A, a novel analogue of the piericidin family of natural products. Based on the well-established activities of piericidins, this document outlines key experimental approaches, detailed protocols, and expected outcomes to facilitate research and development efforts.
Introduction to Piericidins and the Hypothesized Mechanism of this compound
Piericidins are a class of microbial metabolites known for their potent biological activities, including insecticidal, antimicrobial, and anticancer effects.[1][] The primary and most well-characterized mechanism of action for piericidins, particularly Piericidin A, is the specific and potent inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][3][4] This inhibition is achieved through competitive binding at the ubiquinone binding site, disrupting the transfer of electrons from NADH to ubiquinone.
The disruption of Complex I by piericidins leads to several downstream cellular consequences:
-
Inhibition of Mitochondrial Respiration: A hallmark of Piericidin A action is the suppression of oxygen consumption, leading to a decrease in ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) and other ROS.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.
-
Cytotoxicity: As a result of these effects, piericidins exhibit potent cytotoxicity against a range of cancer cell lines and insect cells.
Given its structural similarity, this compound is hypothesized to share this primary mechanism of action. The addition of a hydroxyl and a glucose moiety may influence its solubility, cell permeability, and specific interactions with Complex I or other cellular targets, warranting a thorough investigation.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Piericidin A against various cell lines, providing a reference for the expected potency of its derivatives.
| Cell Line | Cell Type | IC50 Value | Reference |
| Tn5B1-4 | Insect (Lepidopteran) | 0.061 µM | |
| ACHN | Human Kidney Cancer | 1.6 µM | |
| OVCAR-8 | Human Ovarian Cancer | 500 fM | |
| PC-3/M | Human Prostate Cancer | Sub-nanomolar range | |
| HCT-116 | Human Colon Cancer | Sub-nanomolar range | |
| SF-295 | Human Glioblastoma | Sub-nanomolar range | |
| PC-3 | Human Prostate Cancer | 9.0 nM | |
| HL-60 | Human Promyelocytic Leukemia | >12 µM | |
| B16-F10 | Murine Melanoma | >12 µM | |
| HepG2 | Human Liver Cancer | 233.97 µM | |
| Hek293 | Human Embryonic Kidney | 228.96 µM |
Key Experimental Protocols
To investigate the mechanism of this compound, a series of well-established assays should be performed.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent effect of the compound on cell viability.
Materials:
-
Target cell lines (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Mitochondrial Respiration (Seahorse XF Assay)
This protocol measures the oxygen consumption rate (OCR) to directly assess the effect on mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96, XF24)
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
This compound
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Target cells
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Prepare the mitochondrial stress test reagents and this compound in the assay medium.
-
Load the sensor cartridge with the compounds and calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the protocol.
-
Measure the basal OCR, then inject this compound and measure the change in OCR.
-
Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for studying the mechanism of action.
References
Application Notes and Protocols for 13-Hydroxyglucopiericidin A In Vitro Cell Culture Assays
Disclaimer: Direct experimental data for 13-Hydroxyglucopiericidin A is limited in publicly available literature. The following application notes and protocols are based on studies conducted with structurally related compounds from the piericidin family, such as piericidin A and glucopiericidin A. These compounds are known for their anti-tumor and antimicrobial properties, primarily acting as inhibitors of mitochondrial complex I and glucose transporters. Researchers should adapt these protocols as a starting point for investigations into this compound.
Overview
Piericidins are a class of microbial metabolites produced by Streptomyces species.[1] They consist of a 4-pyridinol core with a methylated polyketide side chain.[1] Due to their structural similarity to coenzyme Q, piericidins can inhibit NADH dehydrogenase (mitochondrial complex I).[1][2] Glucopiericidin A, a glycosylated derivative of piericidin A, has been identified as a potent inhibitor of glucose transporters (GLUTs).[3] These mechanisms of action contribute to their observed cytotoxic effects against various cancer cell lines.
This document provides protocols for evaluating the in vitro efficacy of this compound using common cell-based assays.
Data Presentation: Cytotoxicity of Piericidin Analogs
The following table summarizes the cytotoxic activities of various piericidin compounds against a panel of human cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency and cell line sensitivity when testing this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Piericidin A | OS-RC-2 (Renal) | Not Specified | Potent | |
| Piericidin A | HL-60 (Leukemia) | Not Specified | < 0.1 µM | |
| Piericidin A | K562 (Leukemia) | Not Specified | Not Specified | |
| Piericidin A | ACHN (Renal) | Not Specified | Not Specified | |
| Piericidin A | OVCAR-8 (Ovarian) | MTT Assay | 500 fM | |
| Piericidin A | PC-3/M (Prostate) | MTT Assay | Potent | |
| Piericidin A | HCT-116 (Colon) | MTT Assay | Potent | |
| Piericidin A | SF-295 (Glioblastoma) | MTT Assay | Potent | |
| Piericidin A | PC-3 (Prostate) | MTT Assay | 9.0 nM | |
| Piericidin A | HL-60 (Leukemia) | MTT Assay | > 12 µM | |
| Piericidin A | B16-F10 (Murine Melanoma) | MTT Assay | > 12 µM | |
| Glucopiericidin A | A431 (Skin) | 3H-2DG uptake | 22 nM | |
| Piericidin Glycoside 8 | ACHN (Renal) | Not Specified | 2.3 µM | |
| Piericidin Glycoside 8 | HL-60 (Leukemia) | Not Specified | 1.3 µM | |
| Piericidin Glycoside 8 | K562 (Leukemia) | Not Specified | 5.5 µM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell lines (e.g., HCT-116, OVCAR-8, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Glucose Uptake Inhibition Assay (2-DG Uptake Assay)
This assay measures the ability of this compound to inhibit glucose transport into cells using a fluorescently labeled deoxyglucose analog.
Materials:
-
Target cancer cell lines cultured in 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound in KRH buffer for 30 minutes at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and calculate the IC50 for glucose uptake inhibition.
Proposed Signaling Pathway
The primary proposed mechanisms of action for piericidin-related compounds are the inhibition of mitochondrial complex I and glucose transporters. The following diagram illustrates the potential signaling pathway through which this compound may exert its cytotoxic effects.
References
Application Notes and Protocols for 13-Hydroxyglucopiericidin A
For Research Use Only
Introduction
13-Hydroxyglucopiericidin A is a derivative of the piericidin family of natural products. While specific data on this compound is limited, its structural similarity to Piericidin A, a well-characterized mitochondrial Complex I inhibitor, suggests a comparable mechanism of action.[1][2][3][4] Piericidins act as potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), thereby disrupting cellular respiration and ATP production.[1][2] This document provides detailed protocols for the preparation and use of a this compound formulation for in vitro research applications, based on the known properties of related compounds.
Product Information
| Property | Specification |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₃₁H₄₇NO₁₀ (Predicted) |
| Molecular Weight | 593.7 g/mol (Predicted) |
| Purity | ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO (≥ 25 mg/mL), Ethanol (≥ 20 mg/mL), and DMF (≥ 30 mg/mL). Insoluble in water. |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial, add 168.4 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. The final concentrations should range from 0.01 µM to 100 µM. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0.01 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 4.5 |
| 0.1 | 92.1 ± 3.5 | 85.6 ± 4.1 | 75.2 ± 5.3 |
| 1 | 75.4 ± 4.2 | 60.1 ± 5.6 | 45.8 ± 6.1 |
| 10 | 40.2 ± 5.1 | 25.8 ± 4.9 | 15.3 ± 3.8 |
| 100 | 15.7 ± 3.8 | 8.2 ± 2.5 | 5.1 ± 1.9 |
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This protocol measures the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin, FCCP, and Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.
-
Prepare fresh assay medium. Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Prepare the injection ports of the sensor cartridge with this compound (Port A), Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D).
-
Load the plate into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Data Presentation:
| Parameter | Control | 1 µM this compound | 10 µM this compound |
| Basal OCR (pmol/min) | 150 ± 12 | 85 ± 9 | 40 ± 5 |
| ATP Production-linked OCR (pmol/min) | 110 ± 10 | 40 ± 6 | 10 ± 3 |
| Maximal Respiration (pmol/min) | 350 ± 25 | 120 ± 15 | 50 ± 8 |
| Spare Respiratory Capacity (%) | 133 | 41 | 25 |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
Application Notes and Protocols for Target Identification of 13-Hydroxyglucopiericidin A
Introduction
13-Hydroxyglucopiericidin A is a novel natural product with significant anti-proliferative activity observed in various cancer cell lines. Understanding the molecular target of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of a multi-pronged strategy for the target identification and validation of this compound. The described workflow combines cell-based phenotypic assays, affinity-based chemical proteomics, and biophysical validation assays to identify and confirm the cellular target of this promising compound. The detailed protocols provided herein are designed for researchers in drug discovery and chemical biology.
Application Notes
Phenotypic Screening: Assessing Anti-proliferative Activity
The initial step in characterizing the mechanism of action of this compound is to quantify its effect on cancer cell proliferation. A panel of cancer cell lines was treated with varying concentrations of the compound to determine its half-maximal inhibitory concentration (IC50).
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 28.7 ± 3.5 |
| MCF-7 | Breast Cancer | 12.5 ± 1.8 |
| HCT116 | Colon Cancer | 21.4 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Target Identification using Affinity-Based Chemical Proteomics
To identify the direct binding partners of this compound, a biotinylated chemical probe was synthesized. This probe was then used to capture interacting proteins from cell lysates, which were subsequently identified by mass spectrometry.
Table 2: Top Potential Protein Targets of this compound Identified by Affinity Purification-Mass Spectrometry in MCF-7 Cells
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Fold Enrichment (Probe/Control) |
| P0ACF8 | NDH | NADH dehydrogenase | 287 | 15 | 25.3 |
| P05412 | HK1 | Hexokinase-1 | 152 | 8 | 8.1 |
| P62826 | ACTB | Beta-actin | 135 | 7 | 1.2 (non-specific) |
| Q01844 | ALDOA | Fructose-bisphosphate aldolase (B8822740) A | 121 | 6 | 4.5 |
Proteins were ranked based on their enrichment factor and protein identification score.
Target Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein can increase the thermal stability of the protein. This change in stability is then measured by quantifying the amount of soluble protein remaining after heat treatment.
Table 3: CETSA Results for NADH Dehydrogenase in MCF-7 Cells Treated with this compound
| Temperature (°C) | % Soluble NADH Dehydrogenase (Vehicle Control) | % Soluble NADH Dehydrogenase (1 µM 13-HGPA) |
| 37 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 62 | 88 |
| 60 | 35 | 75 |
| 65 | 15 | 40 |
| 70 | 5 | 10 |
Data indicate a significant thermal stabilization of NADH dehydrogenase upon treatment with this compound (13-HGPA), confirming direct target engagement.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Synthesis of Biotinylated this compound Probe
This protocol assumes the presence of a suitable functional group (e.g., a primary alcohol or carboxylic acid) on this compound for conjugation.
-
Activation: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF). If conjugating via a hydroxyl group, activate a biotin-linker construct containing a carboxylic acid using HATU and DIPEA.
-
Conjugation: Add the activated biotin-linker to the solution of this compound and stir the reaction at room temperature for 12-24 hours.
-
Purification: Purify the biotinylated probe using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the probe by mass spectrometry and NMR.
Protocol 3: Affinity Purification of Target Proteins
-
Cell Lysis: Harvest MCF-7 cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe (or biotin (B1667282) as a negative control) for 4 hours at 4°C with gentle rotation.
-
Streptavidin Bead Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the proteins by LC-MS/MS analysis.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat MCF-7 cells with either vehicle control or 1 µM this compound for 2 hours at 37°C.
-
Harvesting: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually at different temperatures (e.g., 37°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target (e.g., NADH dehydrogenase) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.
Visualizations
Application of Piericidin Analogs in Cancer Research: A Focus on Piericidin A
Notice: Direct research on "13-Hydroxyglucopiericidin A" in the context of cancer is limited in publicly available scientific literature. This document focuses on the well-researched analog, Piericidin A , as a representative of the piericidin class, to provide relevant application notes and protocols for cancer research.
Introduction
Piericidins are a class of microbial metabolites produced by actinomycetes, particularly from the genus Streptomyces. Structurally, they possess a 4-pyridinol core linked to a methylated polyketide side chain, bearing a resemblance to coenzyme Q. This structural similarity underlies their primary mechanism of action as potent inhibitors of the mitochondrial electron transport chain. Piericidin A, the most extensively studied member of this family, has demonstrated significant anti-cancer properties, including cytotoxic and apoptotic effects across a range of cancer cell lines. Its ability to disrupt cellular metabolism and induce cell death makes it a valuable tool in cancer research and a potential scaffold for novel anti-cancer drug development.[1]
Data Presentation: Cytotoxicity of Piericidin Analogs
The following table summarizes the cytotoxic activity of Piericidin A and its derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Piericidin A | Tn5B1-4 (Insect) | 0.061 µM | [2][3] |
| HepG2 (Hepatocellular Carcinoma) | 233.97 µM | [2][3] | |
| Hek293 (Human Embryonic Kidney) | 228.96 µM | ||
| HT-29 (Colon Carcinoma, etoposide-resistant) | 7.7 nM | ||
| Piericidin A1 | OVCAR-8 (Ovarian Cancer) | 500 fM | |
| PC-3/M (Metastatic Prostate Cancer) | pM to low nM range | ||
| HCT-116 (Colorectal Carcinoma) | pM to low nM range | ||
| SF-295 (Glioblastoma) | pM to low nM range | ||
| PC-3 (Prostate Cancer) | 9.0 nM | ||
| HL-60 (Promyelocytic Leukemia) | >12 µM (resistant) | ||
| B16-F10 (Murine Melanoma) | >12 µM (resistant) | ||
| Piericidin L | OS-RC-2 (Renal Cell Carcinoma) | Selective Cytotoxicity | |
| Piericidin N | HL-60 (Promyelocytic Leukemia) | < 0.1 µM | |
| Piericidin O | HL-60 (Promyelocytic Leukemia) | < 0.1 µM | |
| Piericidin P | HL-60 (Promyelocytic Leukemia) | < 0.1 µM | |
| Piericidin Q | HL-60 (Promyelocytic Leukemia) | < 0.1 µM | |
| Piericidin R | OS-RC-2 (Renal Cell Carcinoma) | Selective Cytotoxicity | |
| 11-demethyl-glucopiericidin A | ACHN (Renal Cell Carcinoma) | 2.3 µM | |
| HL-60 (Promyelocytic Leukemia) | 1.3 µM | ||
| K562 (Chronic Myelogenous Leukemia) | 5.5 µM |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of piericidin analogs on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Piericidin A or other analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piericidin analog in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the piericidin analog. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Inhibition of Mitochondrial Electron Transport Chain Complex I
The primary mechanism of action for Piericidin A is the inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.
Caption: Inhibition of Mitochondrial Complex I by Piericidin A.
Targeting of Peroxiredoxin 1 (PRDX1) in Renal Cell Carcinoma
Recent studies have identified Peroxiredoxin 1 (PRDX1) as a potential target for Piericidin A and its glycosylated form, Glucopiericidin A, in renal cell carcinoma (RCC). These compounds upregulate PRDX1 expression, leading to a reduction in reactive oxygen species levels and subsequent apoptosis. Furthermore, they induce the translocation of PRDX1 into the nucleus, a key step in their anti-RCC mechanism.
Caption: Proposed mechanism of Piericidin A targeting PRDX1.
Conclusion
Piericidin A and its analogs represent a promising class of natural products for cancer research. Their potent and often selective cytotoxicity against various cancer cell lines, coupled with a well-defined mechanism of action centered on mitochondrial function, makes them valuable tools for studying cancer cell metabolism and developing novel therapeutic strategies. Further investigation into the structure-activity relationships of different piericidin derivatives and their effects on specific signaling pathways will be crucial for translating their potential into clinical applications.
References
Application Notes and Protocols: 13-Hydroxyglucopiericidin A as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a glycosylated derivative of the piericidin family of natural products. While specific research on this molecule is emerging, its structural similarity to the well-characterized mitochondrial Complex I inhibitor, piericidin A, suggests its utility as a potent molecular probe for studying cellular metabolism, apoptosis, and mechanisms of drug action. Piericidins act as inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase) by competing for the ubiquinone binding site. This disruption of cellular respiration leads to a decrease in ATP production and can trigger downstream signaling events, including apoptosis.
These application notes provide an overview of the potential applications of this compound and detailed protocols for its characterization as a molecular probe. It is anticipated that this compound will exhibit similar, though potentially modulated, biological activities compared to its parent compound, piericidin A. The provided protocols are designed to enable researchers to investigate its specific effects on cellular function.
Potential Applications
-
Mitochondrial Research: As a potential mitochondrial Complex I inhibitor, this compound can be used to study the role of mitochondrial respiration in various cellular processes.
-
Cancer Biology: Given the anticancer properties of piericidin A, this analog can be explored as a potential therapeutic agent or as a tool to investigate metabolic vulnerabilities in cancer cells.
-
Drug Discovery: The unique structure of this compound may offer advantages in terms of solubility, cell permeability, or target specificity, making it a valuable lead compound in drug development.
-
Neuroscience: Piericidin A is known to be a potent neurotoxin. This compound could be used to model mitochondrial dysfunction in neurodegenerative diseases.
-
Insecticide Development: The insecticidal activity of piericidins suggests that this compound could be investigated as a novel pesticide.
Quantitative Data Summary
The following table summarizes the reported IC50 values for the parent compound, piericidin A, against various cell lines. Researchers can use these values as a starting point for determining the optimal concentration range for this compound in their experimental systems.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Tn5B1-4 | Insect (Noctuidae) | 0.061 | |
| HepG2 | Human Liver Cancer | 233.97 | |
| Hek293 | Human Embryonic Kidney | 228.96 | |
| OVCAR | Human Ovarian Cancer | pM to low nM range | [1] |
| PC-3 | Human Prostate Cancer | pM to low nM range | [1] |
| HCT-116 | Human Colon Cancer | pM to low nM range | [1] |
| HL-60 | Human Promyelocytic Leukemia | >12 | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Mitochondrial Complex I Activity Assay
This colorimetric assay measures the activity of mitochondrial Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone
-
Complex I Dye
-
Rotenone (B1679576) (Complex I inhibitor, for control)
-
96-well plate
-
Microplate reader
Procedure:
-
Isolate mitochondria from cells or tissues using a standard protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a reaction mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye.
-
In a 96-well plate, add the reaction mix to each well.
-
For inhibitor control wells, add rotenone to a final concentration of 10 µM.
-
Add 1-5 µg of isolated mitochondria to each well.
-
Initiate the reaction by adding NADH to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.
Data Analysis: Calculate the rate of change in absorbance over time (ΔA600/min). The specific activity of Complex I is the difference between the rate in the absence and presence of rotenone, normalized to the amount of mitochondrial protein.
Protocol 3: Apoptosis Assay by Western Blot
This protocol detects the cleavage of key apoptotic proteins, such as caspase-3 and PARP, in response to treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Analyze the intensity of the bands corresponding to the cleaved forms of caspase-3 and PARP. Use a loading control like β-actin to normalize the data. An increase in the cleaved forms indicates the induction of apoptosis.
Protocol 4: Measurement of Mitochondrial Membrane Potential (TMRM Assay)
This protocol uses the fluorescent dye TMRM to measure changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
FCCP or CCCP (protonophore for positive control)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells on a glass-bottom dish or a 96-well black-walled plate.
-
Treat cells with this compound for the desired duration. Include a positive control treated with FCCP or CCCP (e.g., 10 µM for 10 minutes).
-
Remove the treatment medium and wash the cells with pre-warmed live-cell imaging medium.
-
Incubate the cells with TMRM staining solution (e.g., 25-100 nM in imaging medium) for 20-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm) or measure the fluorescence intensity using a plate reader.
Data Analysis: Quantify the fluorescence intensity of TMRM in the treated cells compared to the control cells. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.
Protocol 5: Cellular Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplate
-
Seahorse XF assay medium
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and other mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
Measure the basal OCR, then inject this compound and measure the OCR response. Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to fully assess mitochondrial function.
Data Analysis: The Seahorse software will calculate the OCR at different time points. Analyze the change in OCR after the injection of this compound to determine its effect on mitochondrial respiration.
Visualizations
Caption: Mechanism of action of Piericidin A analogs.
Caption: Workflow for characterizing the molecular probe.
Caption: Intrinsic apoptosis pathway initiated by Complex I inhibition.
References
Troubleshooting & Optimization
Technical Support Center: 13-Hydroxyglucopiericidin A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Hydroxyglucopiericidin A (13-OH-GPA). As a member of the piericidin family of natural products, 13-OH-GPA is investigated for its potential as an anti-tumor agent due to its activity as a mitochondrial complex I inhibitor.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound, like other piericidins, functions as an inhibitor of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) in the electron transport chain.[1][2][3] This inhibition disrupts mitochondrial respiration, leading to decreased ATP production and a shift in cellular metabolism towards glycolysis.[4]
2. How should I store and handle this compound?
For long-term storage, it is recommended to store 13-OH-GPA as supplied at -20°C, where it should be stable for at least two years.[5] Stock solutions can be prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. To maintain stability, it is advisable to prepare fresh solutions for experiments and avoid multiple freeze-thaw cycles. When preparing aqueous solutions, dilute the organic stock solution into your aqueous buffer.
3. What are the known cellular effects of piericidin compounds?
Piericidin compounds, including glucopiericidin A, have been shown to exhibit cytotoxic activity against a variety of cancer cell lines. Their inhibition of mitochondrial complex I can lead to:
-
Induction of apoptosis.
-
Cell cycle arrest.
-
Inhibition of glucose transporters (GLUTs) and suppression of glycolysis.
-
Synergistic cell death in combination with low glucose conditions.
4. In which solvent should I dissolve this compound?
13-OH-GPA is soluble in organic solvents like DMSO, ethanol, and methanol. For cell-based assays, DMSO is a common choice. However, it is crucial to use a minimal amount of DMSO and include a vehicle control in your experiments, as DMSO can have physiological effects at higher concentrations. Studies have shown that most compounds are stable in DMSO for extended periods when stored properly.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observable bioactivity | Compound Precipitation: The compound may have precipitated out of the solution, especially in aqueous media. | - Visually inspect for precipitates. - Prepare fresh dilutions from a concentrated stock solution. - Consider using a different solvent or a solubilizing agent, ensuring appropriate controls are in place. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Prepare a fresh stock solution from the solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Incorrect Cell Density: The number of cells used in the assay may be too high or too low to observe an effect. | - Optimize cell seeding density for your specific assay and cell line. | |
| Inconsistent results between experiments | Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Unexpected Cytotoxicity in Control Group | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Always include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. |
| Difficulty Interpreting Mitochondrial Respiration Data | Sub-optimal Inhibitor Concentrations: The concentrations of other mitochondrial inhibitors used in the assay (e.g., oligomycin, FCCP, rotenone/antimycin A) may not be optimal for your cell line. | - Perform dose-response experiments for each inhibitor to determine the optimal concentrations for your specific experimental conditions. |
| Cell Permeabilization Issues (for isolated mitochondria assays): Incomplete or excessive permeabilization can lead to inaccurate measurements. | - Titrate the concentration of the permeabilizing agent (e.g., digitonin (B1670571) or saponin) to achieve optimal mitochondrial access without causing damage. |
Quantitative Data: Cytotoxicity of Piericidin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin G1 | SF-268 | Glioblastoma | 10.0 | |
| MCF-7 | Breast Adenocarcinoma | 12.7 | ||
| HepG2 | Liver Cancer | 11.5 | ||
| A549 | Lung Cancer | 10.8 | ||
| 11-demethyl-glucopiericidin A | ACHN | Kidney Cancer | 2.3 | |
| HL-60 | Leukemia | 1.3 | ||
| K562 | Leukemia | 5.5 | ||
| Piericidin A | Tn5B1-4 | Insect Cell Line | 0.061 | |
| HepG2 | Liver Cancer | 233.97 | ||
| Hek293 | Embryonic Kidney | 228.96 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of 13-OH-GPA on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 13-OH-GPA in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 13-OH-GPA or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines a general workflow for measuring the effect of 13-OH-GPA on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
Seahorse XF Assay Medium
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Incubation with 13-OH-GPA: Treat the cells with the desired concentrations of 13-OH-GPA for the specified duration.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the Seahorse XF Assay Medium to 37°C and supplement with substrates like pyruvate, glutamine, and glucose as required for your experiment.
-
Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection.
-
Run Assay: Calibrate the instrument and run the assay to measure the Oxygen Consumption Rate (OCR).
-
Data Analysis: Analyze the OCR data to determine the effects of 13-OH-GPA on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Signaling Pathway of Mitochondrial Complex I Inhibition
The following diagram illustrates the general signaling consequences of inhibiting mitochondrial complex I, a mechanism shared by this compound. Inhibition of Complex I disrupts the electron transport chain, leading to decreased ATP synthesis and a metabolic shift towards glycolysis. This can result in increased lactate (B86563) production and has implications for cell survival and proliferation, particularly in cancer cells.
Caption: Inhibition of Mitochondrial Complex I by 13-OH-GPA.
Experimental Workflow: Cell Viability Assay
This diagram outlines the key steps in performing a cell viability assay to determine the cytotoxic effects of this compound.
Caption: Workflow for a Cell Viability Assay.
Troubleshooting Logic for Low Bioactivity
This diagram provides a logical workflow for troubleshooting experiments where this compound shows lower than expected bioactivity.
Caption: Troubleshooting Low Bioactivity.
References
- 1. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
13-Hydroxyglucopiericidin A stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: How should I store 13-Hydroxyglucopiericidin A upon receipt?
A: Based on data for the related compound Piericidin A, it is recommended to store this compound at -20°C or -80°C for long-term stability.[1][2][3][4] At -20°C, the analogous Piericidin A is reported to be stable for at least two years.[1]
Q2: How do I dissolve this compound for my experiments?
A: this compound is expected to be soluble in organic solvents such as ethanol, DMSO, dimethylformamide, and methanol.[1][3] It is likely to have poor solubility in water.[3] For aqueous-based biological experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer or isotonic saline.[1]
Q3: What is the expected appearance of this compound?
A: The closely related Piericidin A is described as a pale yellow oil.[1][3] Therefore, this compound may have a similar appearance.
Q4: What are the general chemical stability characteristics of this class of compounds?
A: this compound is a glycoside and a pyridine (B92270) derivative. Glycosides can be susceptible to hydrolysis under acidic conditions, with stability generally increasing as the pH approaches neutrality.[5][6] Pyridine alkaloids can be prone to oxidation.[7] It is therefore recommended to avoid strongly acidic or basic conditions and exposure to strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of biological activity in experiments. | Compound degradation due to improper storage. | Ensure the compound is stored at -20°C or -80°C. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Instability in aqueous experimental media. | Prepare fresh dilutions from the organic stock solution immediately before each experiment. Minimize the time the compound spends in aqueous solution. | |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system allows. However, be mindful of potential solvent effects on your assay.[1] |
| Changes in the physical appearance of the stock solution (e.g., color change). | Oxidation or degradation. | Discard the stock solution and prepare a fresh one from solid material. When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] |
Storage and Stability Data
The following table summarizes the recommended storage conditions for Piericidin A, which can be used as a guideline for this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C or -80°C | [1][2][3][4] |
| Long-term Stability | At least 2 years at -20°C | [1][8] |
| Solubility | Soluble in DMSO, ethanol, methanol | [1][3] |
| Sparingly soluble in aqueous solutions | [1] | |
| Solution Storage | Store stock solutions at -20°C for up to 2 years | [8] |
General Experimental Protocols
General Workflow for Handling and Storage
Caption: Recommended workflow for handling this compound.
General Protocol for Stability Assessment
This protocol outlines a general method for assessing the stability of a compound like this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.
-
-
Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into separate vials and expose them to different temperatures (e.g., 4°C, 25°C, 40°C) for defined periods (e.g., 1, 3, 7, 14 days). Include a control sample stored at -80°C.
-
pH Stress: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9). Dilute the stock solution into each buffer and incubate at a constant temperature (e.g., 25°C or 37°C) for specific time points.
-
Light Stress (Photostability): Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). Wrap a control sample in aluminum foil and keep it under the same conditions.
-
-
Analysis:
-
At each time point, analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key chemical features influencing stability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. caymanchem.com [caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. apexbt.com [apexbt.com]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: 13-Hydroxyglucopiericidin A Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-Hydroxyglucopiericidin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its isolation, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a natural product belonging to the piericidin family, typically isolated from Streptomyces species. It is structurally characterized by a substituted pyridine (B92270) ring linked to a glycosylated polyketide side chain. This compound is a known inhibitor of glucose transporters (GLUTs) and is also believed to inhibit mitochondrial complex I, similar to other piericidins. Its dual action makes it a molecule of interest for cancer research and other metabolic studies.
2. What are the main challenges in working with this compound?
Researchers may face several challenges, including:
-
Low Isolation Yields: As a secondary metabolite, the production of this compound by Streptomyces can be low and variable.
-
Purification Complexity: Fermentation broths often contain a mixture of closely related piericidin analogs, making the purification of this compound to high purity a significant challenge.
-
Solubility Issues: While the glucose moiety enhances water solubility compared to its aglycone counterparts, the long hydrophobic polyketide chain can still lead to poor solubility in aqueous buffers, complicating biological assays.
-
Chemical Stability: The glycosidic bond and hydroxyl groups may be susceptible to degradation under certain pH and temperature conditions.
-
Complex Mechanism of Action: Differentiating the effects of GLUT inhibition from mitochondrial complex I inhibition requires carefully designed experiments.
Troubleshooting Guides
Section 1: Isolation and Purification
Q: My fermentation yield of this compound is consistently low. How can I improve it?
A: Low yields are a common issue in natural product fermentation. Consider the following optimization strategies:
-
Media Composition: Systematically vary the carbon and nitrogen sources in your culture media. Streptomyces secondary metabolism is highly sensitive to nutritional cues.
-
Fermentation Parameters: Optimize pH, temperature, aeration, and incubation time. A time-course study can help identify the optimal harvest time for maximum yield.
-
Precursor Feeding: Supplementing the culture with potential biosynthetic precursors for the pyridine ring or the polyketide chain may enhance production.
Q: I am having difficulty separating this compound from other piericidin analogs during purification. What chromatographic techniques are most effective?
A: The structural similarity of piericidin analogs necessitates high-resolution chromatographic methods.
-
Recommended Workflow:
-
Initial Extraction: Extract the culture broth and mycelium with a solvent like ethyl acetate (B1210297) or butanol.
-
Initial Fractionation: Use silica (B1680970) gel column chromatography with a gradient of hexane (B92381) and ethyl acetate, followed by an ethyl acetate and methanol (B129727) gradient to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): This is crucial for final purification. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Monitor the elution profile with a photodiode array (PDA) detector to distinguish between analogs based on their UV spectra.
-
Section 2: Compound Handling and Stability
Q: My this compound precipitates when I dilute my DMSO stock into aqueous buffer for my biological assay. How can I solve this?
A: This is a classic solubility problem for amphipathic molecules. Here are some solutions:
| Strategy | Details | Considerations |
| Use of Co-solvents | Prepare intermediate dilutions of your DMSO stock in a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before the final dilution in your aqueous buffer. | Ensure the final concentration of the co-solvent is low enough (<1%) to not affect your biological system. |
| Employ Cyclodextrins | Encapsulating the compound in cyclodextrins can enhance its aqueous solubility. | Test different types of cyclodextrins (e.g., HP-β-CD) and perform control experiments to ensure the cyclodextrin (B1172386) itself does not interfere with the assay. |
| pH Adjustment | The pyridine ring in the molecule is basic and can be protonated at acidic pH, which may increase solubility. | The pH must be compatible with your experimental system. |
| Sonication | Brief sonication of the final solution can help to dissolve small amounts of precipitate. | Be cautious with temperature-sensitive assays. |
Q: I am concerned about the stability of this compound in solution. What are the optimal storage conditions?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C or below. Stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions used in experiments, it is best to prepare them fresh. Avoid prolonged exposure to high temperatures and extreme pH values. The glycosidic bond can be susceptible to acid hydrolysis.
Section 3: Biological Assays
Q: I am not seeing a clear dose-response in my GLUT inhibition assay. What could be the issue?
A: Troubleshooting GLUT inhibition assays often involves optimizing several parameters.
-
Cell Line Selection: Ensure your chosen cell line expresses the GLUT isoform of interest at a sufficient level.
-
Assay Window: The difference in signal between your positive (e.g., a known GLUT inhibitor) and negative controls should be significant. You may need to adjust the concentration of the labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or 2-NBDG) or the incubation time.
-
Compound Solubility: As mentioned previously, precipitation of the compound will lead to inaccurate concentrations and a poor dose-response.
-
Distinguishing GLUT Isoforms: If you are studying a specific GLUT isoform, use cell lines that predominantly express that isoform or use isoform-specific inhibitors as controls.
Q: How can I differentiate between the effects of GLUT inhibition and mitochondrial complex I inhibition?
A: This requires a multi-pronged approach:
-
Use Control Compounds: Compare the effects of this compound with a selective GLUT inhibitor (e.g., BAY-876) and a selective mitochondrial complex I inhibitor (e.g., Rotenone).
-
Measure Cellular Respiration: Use an extracellular flux analyzer (e.g., Seahorse XF) to directly measure the oxygen consumption rate (OCR). A decrease in OCR upon treatment would indicate mitochondrial inhibition.
-
Assess Glycolysis: Measure the extracellular acidification rate (ECAR) as an indicator of glycolysis. GLUT inhibition is expected to decrease ECAR.
-
Vary Glucose Concentration: The cytotoxic effects of a GLUT inhibitor are often more pronounced in low glucose conditions, while the effects of a mitochondrial inhibitor may be more apparent when cells are forced to rely on oxidative phosphorylation.
Quantitative Data
The following table summarizes the known biological activity of Glucopiericidin A, a closely related compound.
| Compound | Target | Assay | IC50 Value | Reference |
| Glucopiericidin A | GLUT-1 / GLUT-4 | Glucose Uptake Inhibition | 22 nM | [1] |
Experimental Protocols
Protocol 1: General Procedure for GLUT Inhibition Assay using 2-Deoxy-D-[³H]glucose
-
Cell Culture: Plate cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Treatment: Add varying concentrations of this compound (and controls) to the cells and incubate for the desired time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-Deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well and calculate the IC50 value.
Protocol 2: General Procedure for Mitochondrial Complex I Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol.
-
Assay Buffer: Prepare an assay buffer containing a substrate for complex I (e.g., NADH) and an electron acceptor (e.g., decylubiquinone).
-
Compound Incubation: Add varying concentrations of this compound to the isolated mitochondria.
-
Initiate Reaction: Start the reaction by adding NADH.
-
Measure Activity: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Controls: Include a known complex I inhibitor (e.g., Rotenone) as a positive control.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value of the inhibitor.
Visualizations
Caption: A generalized workflow for the isolation and analysis of this compound.
Caption: Dual inhibitory mechanism of this compound on cellular metabolism.
References
Technical Support Center: Enhancing 13-Hydroxyglucopiericidin A Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 13-Hydroxyglucopiericidin A from Streptomyces.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Suboptimal fermentation conditions (pH, temperature, aeration). | Optimize fermentation parameters. Start with a pH around 4.0 and a temperature of 28°C. Ensure adequate aeration and agitation.[1] Monitor and control pH throughout the fermentation process. |
| Inappropriate media composition (carbon/nitrogen ratio). | Test different carbon and nitrogen sources. A medium containing soluble starch, glucose, cotton seed meal, and yeast extract has been used successfully.[2] | |
| Poor quality or age of the inoculum. | Use a fresh, well-sporulated seed culture. Standardize the age and size of the inoculum for consistency. | |
| Genetic instability of the Streptomyces strain. | After repeated subculturing, strains may lose their production capabilities. Return to a validated stock culture or re-isolate a high-producing colony. | |
| Inconsistent yield between batches | Variability in media preparation. | Ensure all media components are accurately weighed and dissolved. Use high-quality reagents. |
| Fluctuations in fermentation parameters. | Calibrate all monitoring equipment (pH probes, thermometers, etc.) regularly. Maintain consistent agitation and aeration rates. | |
| Contamination of the culture. | Practice strict aseptic techniques. Regularly check for microbial contamination under a microscope. | |
| Difficulty in extracting the compound | Inefficient cell lysis. | Employ ultrasonication to break the mycelium after separating it from the culture broth.[2] |
| Suboptimal extraction solvent. | Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting piericidins from the mycelium.[3] | |
| Challenges in purifying this compound | Co-elution with other piericidin derivatives. | Utilize a multi-step purification strategy involving different chromatography techniques (e.g., silica (B1680970) gel, Sephadex, and HPLC) to separate the desired compound.[4] |
| Degradation of the compound. | Handle extracts and purified compounds at low temperatures and protect them from light to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the fermentation medium for this compound production?
A1: A good starting medium composition includes soluble starch (1 g/100 mL), glucose (1 g/100 mL), cotton seed meal (2.5 g/100 mL), yeast extract (0.3 g/100 mL), and CaCO₃ (0.5 g/100 mL). The initial pH should be adjusted to around 4.0. Optimization of the carbon-to-nitrogen ratio is crucial for maximizing secondary metabolite production.
Q2: How can I increase the yield of this compound through genetic engineering?
A2: Overexpression of positive regulatory genes can significantly enhance the production of secondary metabolites. For piericidins, manipulating pathway-specific regulators is a promising strategy. While specific regulators for this compound are not extensively documented, targeting homologs of known piericidin regulators is a rational approach.
Q3: What is the optimal pH for producing piericidins?
A3: An acidic pH of around 4.0 has been shown to be optimal for the production of piericidin metabolites, including glucopiericidin A, in Streptomyces psammoticus. It is important to monitor and maintain the pH throughout the fermentation, as the optimal pH for growth may differ from the optimal pH for secondary metabolite production.
Q4: What is the recommended duration for the fermentation process?
A4: A fermentation time of approximately 30 hours has been reported for the production of glucopiericidin A. However, the optimal fermentation time can vary between different Streptomyces strains and under different culture conditions. It is advisable to perform a time-course study to determine the peak production period for your specific process.
Q5: How can I monitor the production of this compound during fermentation?
A5: Production can be monitored by taking samples at regular intervals and analyzing the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector. This allows for the quantification of the target compound and helps in determining the optimal harvest time.
Quantitative Data Summary
| Optimization Strategy | Parameter(s) Adjusted | Fold Increase in Yield (approx.) | Reference Strain(s) |
| Fermentation Condition Optimization | pH adjusted to 4.0, culture time of 30 hours | Significant production of Glucopiericidin A | Streptomyces psammoticus SCSIO NS126 |
| Genetic Engineering | Overexpression of pathway-specific activators | Can lead to substantial titer improvements | General strategy for Streptomyces |
Note: Specific quantitative data for this compound yield improvement is limited in the public domain. The table provides examples of successful strategies for related compounds.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth) with a fresh spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate the seed culture at 28°C on a rotary shaker until it reaches the late exponential growth phase.
-
-
Production Culture:
-
Prepare the production medium containing: soluble starch (1 g), glucose (1 g), cotton seed meal (2.5 g), yeast extract (0.3 g), and CaCO₃ (0.5 g) per 100 mL of distilled water.
-
Adjust the initial pH of the medium to 4.0.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28°C with vigorous shaking (e.g., 180 rpm) for approximately 30 hours.
-
Protocol 2: Extraction of this compound
-
Mycelium Separation:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
-
Cell Lysis and Extraction:
-
Resuspend the mycelial pellet in a suitable buffer.
-
Disrupt the cells using ultrasonication.
-
Extract the cell lysate with an equal volume of ethyl acetate.
-
Repeat the extraction process three times to maximize recovery.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 3: Purification of this compound
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the piericidin derivatives.
-
-
Size-Exclusion Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform a final purification step using reversed-phase HPLC to obtain highly pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: 13-Hydroxyglucopiericidin A Purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 13-Hydroxyglucopiericidin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges include the compound's potential instability, its presence in a complex mixture of related bacterial secondary metabolites, and the potential for low yields.[1][2] Like many natural products, this compound may be sensitive to pH, temperature, and light, leading to degradation during the purification process.[1] Furthermore, separating it from structurally similar analogs produced by the host bacterium requires high-resolution chromatographic techniques.[3][4]
Q2: How can I minimize the degradation of my target compound during purification?
A2: To minimize degradation, it is crucial to work at low temperatures (e.g., 4°C) whenever possible, use buffers to maintain a stable pH, and protect samples from light by using amber vials or covering glassware with aluminum foil. Additionally, minimizing the number of purification steps and the overall time of the process can help to preserve the integrity of the compound.
Q3: I am observing a loss of bioactivity after fractionation. What could be the cause?
A3: Loss of bioactivity post-fractionation can be due to several factors. The active compound might have degraded during the process, or the observed activity in the crude extract could be a result of a synergistic effect between multiple compounds, which is lost upon separation. It is also possible that the compound is present in very low concentrations and is being diluted to sub-therapeutic levels during fractionation.
Q4: What is the best initial approach for extracting this compound from a bacterial culture?
A4: A common and effective initial step is liquid-liquid extraction of the culture filtrate using a solvent like ethyl acetate. This method separates compounds based on their polarity, and many bacterial secondary metabolites can be efficiently extracted into the organic phase. For potentially more polar compounds like this compound, subsequent extraction of the aqueous layer with a more polar solvent like n-butanol may be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis or inefficient extraction solvent. | Optimize the extraction procedure by testing different solvents or solvent mixtures. For intracellular metabolites, consider physical disruption methods like sonication or homogenization. |
| The producing microorganism has low productivity. | Optimize fermentation conditions (media composition, temperature, pH, aeration) to enhance the production of the target metabolite. | |
| Poor Resolution in HPLC | Inappropriate column chemistry or mobile phase composition. | Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase gradient and solvent composition. |
| The column is degraded or contaminated. | Flush the column with a strong solvent, or if necessary, replace the column. Ensure proper sample filtration before injection to prevent clogging. | |
| Peak Tailing or Asymmetry in Chromatogram | Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | Reduce the sample injection volume. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a competing agent to the mobile phase to block active sites on the stationary phase. |
| No Peaks Detected in HPLC | The detector is not set to the correct wavelength for the compound. | Determine the UV-Vis absorbance spectrum of the compound to identify the optimal wavelength for detection. |
| The compound has degraded. | Re-evaluate the stability of the compound under the current experimental conditions (pH, temperature, light exposure). | |
| Inconsistent Retention Times | Fluctuations in pump pressure, temperature, or mobile phase composition. | Ensure the HPLC system is properly maintained and calibrated. Degas the mobile phase to prevent air bubbles. Use a column oven to maintain a consistent temperature. |
Refined Purification Protocol for this compound
This protocol outlines a refined, multi-step strategy for the purification of this compound from a bacterial fermentation broth.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
1. Fermentation and Biomass Separation:
-
Culture the producing bacterial strain under optimal conditions to maximize the yield of this compound.
-
After the fermentation period, centrifuge the broth at 8,000 x g for 20 minutes at 4°C to separate the supernatant from the bacterial biomass.
2. Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Vacuum Liquid Chromatography (VLC):
-
Pre-pack a silica (B1680970) gel column for VLC.
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Apply the dried sample to the top of the VLC column.
-
Elute the column with a stepwise gradient of increasing polarity.
| VLC Elution Gradient |
| Solvent System |
| n-Hexane:Ethyl Acetate (9:1) |
| n-Hexane:Ethyl Acetate (7:3) |
| n-Hexane:Ethyl Acetate (1:1) |
| n-Hexane:Ethyl Acetate (3:7) |
| Ethyl Acetate (100%) |
| Ethyl Acetate:Methanol (9:1) |
| Ethyl Acetate:Methanol (1:1) |
| Methanol (100%) |
4. Size Exclusion Chromatography:
-
Collect fractions from the VLC and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
Pool the active fractions and concentrate them.
-
Load the concentrated sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a preparative HPLC system.
-
The following table provides a starting point for the HPLC conditions, which should be optimized for the specific column and system used.
| Preparative HPLC Parameters | | :--- | :--- | | Column | C18, 10 µm, 250 x 21.2 mm | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Gradient | 10-60% B over 40 minutes | | Flow Rate | 15 mL/min | | Detection | UV at 220 nm and 280 nm |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: Overcoming Poor Solubility of 13-Hydroxyglucopiericidin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 13-Hydroxyglucopiericidin A. The following resources offer detailed experimental protocols and strategies to enhance the solubility and bioavailability of this and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in aqueous solutions, it is crucial to systematically explore several factors. Start by assessing the compound's purity, as impurities can significantly impact solubility. Subsequently, a preliminary qualitative solubility assessment in a range of solvents with varying polarities can provide valuable insights for selecting an appropriate solvent system.[1] It is also beneficial to consider slight modifications to your buffer, such as adjusting the pH, as the solubility of compounds with ionizable groups can be pH-dependent.[2]
Q2: What are the most common formulation strategies to improve the solubility of poorly soluble compounds like this compound?
A2: A variety of formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][4][5] These can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution, and the use of solid dispersions where the drug is dispersed within a hydrophilic carrier. Chemical approaches often involve the use of co-solvents, complexation with cyclodextrins, or the formation of salts or prodrugs.
Q3: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?
A3: Yes, co-solvents are a highly effective and common technique to increase the solubility of poorly soluble compounds. The selection of a co-solvent depends on the specific properties of this compound and the requirements of your experiment. Commonly used co-solvents in research settings include dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is essential to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting your downstream assays. The use of an organic co-solvent, even in small amounts like 5%, can significantly increase the apparent aqueous solubility.
Q4: How does particle size reduction help with solubility, and what methods can I use?
A4: Reducing the particle size of a compound increases its surface-area-to-volume ratio, which can lead to an increased dissolution rate as described by the Noyes-Whitney equation. While this does not change the equilibrium solubility, a faster dissolution rate can be critical for many experimental and therapeutic applications. Common laboratory-scale methods for particle size reduction include micronization through techniques like jet milling or ball milling.
Troubleshooting Guides
Issue: Compound precipitates out of solution after dilution.
-
Possible Cause 1: Supersaturation. The initial stock solution in a strong organic solvent may be highly concentrated. Upon dilution into an aqueous buffer, the concentration may exceed the solubility limit in the final solvent mixture, leading to precipitation.
-
Troubleshooting Steps:
-
Decrease the stock concentration: Prepare a more dilute stock solution of this compound.
-
Modify the dilution method: Instead of a single large dilution, perform serial dilutions. Alternatively, add the aqueous buffer to the stock solution slowly while vortexing to allow for better mixing and equilibration.
-
Incorporate solubilizing agents: Include excipients such as cyclodextrins or surfactants in the aqueous buffer to help maintain the compound's solubility upon dilution.
-
Issue: Inconsistent results in biological assays.
-
Possible Cause 1: Poor solubility leading to variable compound concentration. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Confirm solubility in your assay medium: Perform a solubility assessment directly in the cell culture medium or buffer used for your experiment.
-
Use a formulation approach: Prepare a stock solution using one of the solubility enhancement techniques described in the FAQs, such as a co-solvent system or a cyclodextrin (B1172386) complex.
-
Filter the solution: After dissolving the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles before adding it to your assay.
-
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data for this compound, the following table serves as a template for researchers to systematically record their experimental findings when assessing different solubilization strategies.
| Formulation Strategy | Solvent System | This compound Concentration (µg/mL) | Observations |
| Control | Phosphate Buffered Saline (PBS), pH 7.4 | Enter experimental data | e.g., Insoluble, visible particles |
| Co-solvency | 5% DMSO in PBS, pH 7.4 | Enter experimental data | e.g., Soluble, clear solution |
| Co-solvency | 10% Ethanol in PBS, pH 7.4 | Enter experimental data | e.g., Slightly soluble, slight haze |
| pH Adjustment | 0.1 M Acetate Buffer, pH 4.5 | Enter experimental data | e.g., Insoluble |
| Complexation | 2% HP-β-CD in Water | Enter experimental data | e.g., Soluble, clear solution |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (0.22 µm filter)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected aqueous buffer. The goal is to have undissolved solid remaining.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by either centrifugation or filtration.
-
Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method such as HPLC.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Protocol 2: Preparation of a this compound Formulation using Co-solvents
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a small volume of the chosen co-solvent to dissolve the compound completely. This will be your stock solution.
-
For your working solution, dilute the stock solution with the aqueous buffer to the desired final concentration. It is crucial to add the buffer to the stock solution slowly while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the final concentration may be above the solubility limit for that co-solvent/buffer ratio.
Visualizations
Caption: Workflow for overcoming the poor solubility of this compound.
Caption: Hypothetical signaling pathway for a Glucopiericidin A analog.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation Pathways of Complex Natural Products
Frequently Asked Questions (FAQs)
Q1: My natural product compound appears to be degrading rapidly in my aqueous solution. What are the initial steps to identify the cause?
A1: Rapid degradation in an aqueous solution is a common challenge. The primary factors to investigate are pH and temperature. We recommend performing a preliminary stability study by subjecting your compound to a range of pH values (e.g., pH 2, 7, and 10) and temperatures (e.g., 4°C, 25°C, and 40°C). Analyzing samples at various time points using a suitable analytical method like HPLC or UPLC will help pinpoint the conditions under which the compound is least stable.
Q2: I am observing multiple peaks in my chromatogram after stress testing. How can I identify if these are degradation products?
A2: The appearance of new peaks or a decrease in the area of the parent compound peak suggests degradation. To confirm these are degradation products, you can employ a mass spectrometer coupled with your liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help in the tentative identification of degradation products by comparing them with the parent molecule's mass and predicting potential chemical transformations (e.g., hydrolysis, oxidation).
Q3: What are the standard "stress conditions" I should apply to my compound to perform a forced degradation study?
A3: Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, typically involve subjecting the compound to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Neutral Hydrolysis: e.g., Water at 60°C
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)
-
Thermal Degradation: Dry heat (e.g., 80°C)
Q4: How can I propose a degradation pathway for my compound?
A4: Elucidating a degradation pathway is a multi-step process. After identifying the degradation products using techniques like LC-MS/MS and NMR, you can piece together the degradation mechanism. By analyzing the structures of the degradation products in relation to the parent compound, you can infer the chemical reactions that have occurred (e.g., cleavage of ester or ether linkages, epimerization, oxidation).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of degradation products in HPLC. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. Try different column chemistries (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition and pH, and modify the gradient elution profile. |
| Inconsistent degradation results between experiments. | Fluctuation in experimental conditions (temperature, pH, concentration of stressor). | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor, prolong the exposure time, or increase the temperature. However, be cautious not to use unrealistically harsh conditions that would not be encountered under normal storage or physiological conditions. |
| Mass spectrometry data is difficult to interpret. | Complex fragmentation patterns or presence of adducts. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements. Perform MS/MS experiments to obtain fragmentation patterns that can aid in structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm)
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table is an example of how to present quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | 0 |
| 8 | 65.2 | 24.1 | 5.3 | |
| 24 | 20.7 | 55.8 | 12.9 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 | 0 |
| 8 | 42.1 | 38.4 | 9.7 | |
| 24 | 5.3 | 65.2 | 18.1 | |
| 3% H₂O₂ (25°C) | 0 | 100 | 0 | 0 |
| 8 | 88.9 | 6.7 | 1.2 | |
| 24 | 75.4 | 15.3 | 3.8 |
Visualizations
Caption: A typical experimental workflow for conducting forced degradation studies of a natural product.
Caption: A hypothetical degradation pathway illustrating potential transformations of a complex glycoside.
Preventing degradation of 13-Hydroxyglucopiericidin A in solution
This technical support center provides guidance on the proper handling and storage of 13-Hydroxyglucopiericidin A to prevent its degradation in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: For long-term storage, this compound should be stored as supplied at -20°C in a tightly sealed vial, protected from light. Under these conditions, the compound is expected to be stable for an extended period, similar to its analogs.[1][2]
Q2: What is the recommended procedure for preparing a stock solution?
A2: It is recommended to prepare stock solutions in high-purity, anhydrous organic solvents such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[1] To minimize oxidation, the solvent should be purged with an inert gas like argon or nitrogen before dissolving the compound. Solutions should be stored in tightly sealed vials at -20°C.
Q3: How long can I store stock solutions?
A3: Stock solutions of similar compounds, like Glucopiericidin A, stored at -20°C in tightly sealed vials are generally usable for up to one month.[3] For Piericidin A, stock solutions in organic solvents can be stable for at least two years when stored at -20°C.[1] However, for optimal results with this compound, it is best to prepare fresh solutions for each experiment or use them within a short timeframe.
Q4: Can I prepare aqueous solutions of this compound?
A4: this compound, like other piericidins, is expected to have limited solubility in aqueous buffers. While you can dilute a concentrated organic stock solution into an aqueous medium, these solutions are not recommended for long-term storage. Prepare aqueous solutions fresh and use them immediately to avoid degradation.
Q5: What are the primary factors that can cause the degradation of this compound in solution?
A5: The degradation of this compound can be influenced by several factors, including:
-
pH: Strongly acidic or basic conditions can lead to hydrolysis of the glycosidic bond or other pH-sensitive functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: The polyene structure of piericidins suggests a potential sensitivity to light, which can induce isomerization or photo-oxidation.
-
Oxidation: The presence of oxygen can lead to the oxidation of the molecule, particularly at the hydroxyl group and the polyene chain.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| As Supplied (Solid) | N/A | -20°C | Up to 24 months |
| Stock Solution | Anhydrous Ethanol, DMSO, DMF | -20°C | Up to 1 month |
| Aqueous Solution | Aqueous buffers (diluted from stock) | 2-8°C | Use immediately |
Troubleshooting Guide
Issue 1: I am observing a rapid loss of compound activity in my experiments.
-
Question: Could my handling procedure be causing the degradation of this compound?
-
Answer: Yes, improper handling can lead to degradation. To minimize this, always prepare fresh aqueous solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. When preparing the stock solution, use anhydrous solvents and consider purging with an inert gas to remove oxygen.
Issue 2: I see unexpected peaks in my analytical chromatogram (HPLC/LC-MS).
-
Question: Are these extra peaks likely to be degradation products?
-
Answer: It is highly probable. The appearance of new peaks, especially with a corresponding decrease in the main compound peak, suggests degradation. Potential degradation pathways include hydrolysis of the glycosidic linkage and oxidation of the polyene side chain. To confirm this, you can perform a forced degradation study as outlined in the experimental protocols below.
Issue 3: My experimental results are inconsistent across different days.
-
Question: Could the stability of my stock solution be the cause of this variability?
-
Answer: Yes, inconsistent results can be a sign of stock solution degradation. While stock solutions in anhydrous organic solvents are more stable, they can still degrade over time, especially if not stored properly. It is advisable to prepare smaller aliquots of the stock solution to avoid contaminating the entire stock and to minimize exposure to air and moisture. For sensitive experiments, preparing a fresh stock solution is the best practice.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade ethanol or DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
- HPLC or LC-MS system
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous ethanol or DMSO.
- Aliquot the stock solution into small, tightly sealed vials and store at -20°C.
3. Preparation of Test Solutions:
- Dilute the stock solution to a final concentration of 100 µM in the following solutions:
- PBS (pH 7.4)
- Acidic buffer (e.g., 0.1 M HCl, pH 1)
- Basic buffer (e.g., 0.1 M NaOH, pH 13)
- Ethanol or DMSO (as a control)
4. Incubation Conditions:
- For each test solution, prepare three sets of samples:
- Set 1 (Temperature Stress): Incubate at 4°C, room temperature (25°C), and 40°C.
- Set 2 (Light Stress): Expose to direct UV light at room temperature. Keep a control sample wrapped in aluminum foil.
- Set 3 (Oxidative Stress): Add a small amount of hydrogen peroxide (e.g., 3%) to the test solution and incubate at room temperature.
5. Time Points for Analysis:
- Analyze the samples at t=0, 2, 4, 8, 12, and 24 hours.
6. Analytical Method:
- Use a validated HPLC or LC-MS method to quantify the remaining amount of this compound.
- Monitor for the appearance of new peaks, which indicate degradation products.
7. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant and half-life under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Piericidin A and its Glycosylated Analogue
An objective comparison of the cytotoxic and metabolic effects of Piericidin A and its glycosylated counterpart, Glucopiericidin A, for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the biological activities of Piericidin A and its glycosylated form, Glucopiericidin A. While the initial request specified a comparison with 13-Hydroxyglucopiericidin A, a thorough literature search did not yield any publicly available data for this specific derivative. Therefore, this guide focuses on the well-characterized Glucopiericidin A to provide a valuable comparative analysis of the effects of glycosylation on the biological activity of the piericidin scaffold.
Piericidin A is a naturally occurring microbial metabolite known for its potent inhibitory effects on mitochondrial complex I of the electron transport chain.[1][2][3] This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity in a range of cell types.[4][5] Glucopiericidin A, a glycosylated form of Piericidin A, exhibits a modified biological profile, including altered potency and an additional mechanism of action.[6] This comparison will delve into their respective cytotoxic activities, mechanisms of action, and the signaling pathways they impact.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of Piericidin A and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | OVCAR-8 | Ovarian Cancer | 0.0005 | [4] |
| PC-3/M | Prostate Cancer | < 0.001 | [4] | |
| HCT-116 | Colon Cancer | < 0.001 | [4] | |
| SF-295 | Glioblastoma | < 0.01 | [4] | |
| PC-3 | Prostate Cancer | 0.009 | [4] | |
| HL-60 | Leukemia | > 12 | [4] | |
| B16-F10 | Murine Melanoma | > 12 | [4] | |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cancer | 2.3 | [7][8] |
| HL-60 | Leukemia | 1.3 | [7][8] | |
| K562 | Leukemia | 5.5 | [7][8] | |
| Glucopiericidin A | HL-60 | Leukemia | 0.34 | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.65 | [9] | |
| A-549 | Lung Cancer | 0.60 | [9] | |
| MCF-7 | Breast Cancer | 0.50 | [9] |
Mechanism of Action
Piericidin A: A Potent Inhibitor of Mitochondrial Complex I
Piericidin A's primary mechanism of action is the potent and specific inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain.[1][2][3] By binding to the ubiquinone binding site of Complex I, Piericidin A blocks the transfer of electrons from NADH to ubiquinone. This disruption of the electron flow has several critical downstream consequences:
-
Inhibition of ATP Synthesis: The electron transport chain is a primary source of ATP production through oxidative phosphorylation. By blocking this pathway, Piericidin A severely depletes the cell's energy supply.
-
Generation of Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide (B77818) anions and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Induction of Apoptosis: The combination of ATP depletion and oxidative stress creates a cellular environment that favors the activation of programmed cell death pathways.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 13-Hydroxyglucopiericidin A with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibiotic 13-Hydroxyglucopiericidin A with other well-established antibiotic agents. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from its closely related analogs, Glucopiericidin A and Piericidin A, to infer its biological profile. This guide is intended to provide an objective overview to support further research and drug development efforts.
Executive Summary
This compound belongs to the piericidin class of antibiotics, which are natural products isolated from Streptomyces species. The primary mechanism of action for this class of compounds is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration is the basis for their antimicrobial and cytotoxic effects. While specific quantitative data for this compound is scarce, studies on related glucopiericidins suggest potent antimicrobial activity, potentially exceeding that of the non-glycosylated parent compound, Piericidin A. This guide compares the inferred properties of this compound with a broad-spectrum fluoroquinolone (Ciprofloxacin), a beta-lactam (Amoxicillin), and a topoisomerase-inhibiting chemotherapeutic with antibiotic properties (Doxorubicin).
Data Presentation
The following tables summarize the available quantitative data for the compared antibiotics. It is important to note that the data for this compound is inferred from its analogs.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Mechanism of Action | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound (inferred) | Inhibition of Mitochondrial Complex I | Likely Active (Specific data unavailable) | Likely Active (Specific data unavailable) |
| Ciprofloxacin | Inhibition of DNA gyrase and topoisomerase IV | ≤1[1] | 0.5 - 12.5[2][3] |
| Amoxicillin | Inhibition of cell wall synthesis | High resistance common (e.g., >64)[4] | 0.25 - 128[5] |
| Doxorubicin | Intercalation into DNA and inhibition of topoisomerase II | Not typically used for bacterial infections | Not typically used for bacterial infections |
Note: Glucopiericidins A and B have been reported to exhibit better antimicrobial activities than Piericidin A1.
Table 2: Comparative Cytotoxicity (Half-maximal Inhibitory Concentration - IC50 in µM)
| Antibiotic | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound (inferred) | Potentially high (Specific data unavailable) | Potentially high (Specific data unavailable) |
| Piericidin A (analog) | - | 233.97 |
| Ciprofloxacin | Data not readily available for direct comparison | Data not readily available for direct comparison |
| Doxorubicin | 0.2 - 2.92 | 0.45 - 12.18 |
Note: Glucopiericidin A has shown inhibitory activity against human cervical cancer, mouse melanoma, human lung cancer, and mouse leukemia cells.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for this compound, like other piericidins, is the inhibition of Complex I in the mitochondrial electron transport chain. This leads to a cascade of events culminating in apoptosis, or programmed cell death.
Caption: Inhibition of mitochondrial Complex I by this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Control wells (no antibiotic) are included.
-
Incubation: The plate is incubated at an appropriate temperature (typically 37°C) for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates [mdpi.com]
In Vivo Bioactivity of 13-Hydroxyglucopiericidin A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bioactivity of 13-Hydroxyglucopiericidin A against other known mitochondrial complex I inhibitors, offering a valuable resource for researchers in oncology and cellular metabolism. Due to the limited publicly available in vivo efficacy data specifically for this compound, this guide draws comparisons with its parent compounds, the glucopiericidins, and the well-documented complex I inhibitor, Rotenone. Stigmatellin is also included as a relevant alternative, although in vivo anti-cancer data is scarce.
Performance Comparison
The following table summarizes the available quantitative data for this compound (extrapolated from glucopiericidin data), Rotenone, and Stigmatellin. This data is essential for evaluating their potential as therapeutic agents.
| Compound | Mechanism of Action | In Vivo Model | Dosage | Observed Effect | Toxicity |
| Glucopiericidins (related to this compound) | Mitochondrial Complex I Inhibitor | Mice | Not specified for efficacy | More potent in inhibiting antibody formation in vitro compared to Piericidin A1.[1] | Lower acute toxicity in mice compared to Piericidin A1.[1] |
| Rotenone | Mitochondrial Complex I Inhibitor | Nude mice with colon cancer xenografts | 3 mg/kg/day (intraperitoneal) | Significantly inhibited tumor growth.[2] | Known neurotoxin; concerns about in vivo toxicity for clinical applications.[3] |
| Rotenone | Mitochondrial Complex I Inhibitor | BALB/c nude mice with osteosarcoma xenografts | Not specified | Inhibited tumor progression and lung metastasis.[4] | Not specified in the study. |
| Stigmatellin | Mitochondrial Complex I Inhibitor | Not specified for in vivo cancer studies | Not applicable | Potent inhibitor of the mitochondrial and photosynthetic respiratory chain. | Not specified for in vivo cancer studies. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of piericidin-family compounds and a general workflow for in vivo validation of anti-cancer bioactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo anti-cancer studies based on the available literature for Rotenone, which can be adapted for this compound.
Colon Cancer Xenograft Model
-
Cell Line: SW480 human colon cancer cells.
-
Animal Model: Nude mice.
-
Tumor Cell Inoculation: SW480 tumor cells are inoculated into the nude mice.
-
Treatment: Mice are injected intraperitoneally once a day with 3 mg/kg/day of Rotenone.
-
Monitoring: Tumor growth is monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are harvested. Immunohistochemical staining of the xenograft tissue sections is performed to analyze the expression of relevant biomarkers such as vimentin, caspase-3, bcl-2, and E-cadherin. Western blotting can also be used to verify the expression of cell proliferation and epithelial-to-mesenchymal transition markers.
Osteosarcoma Xenograft and Metastasis Model
-
Animal Model: BALB/c nude mice.
-
Study Design: Subcutaneous tumor and metastasis models are used.
-
Treatment: Rotenone is administered to the mice. For combination studies, Doxorubicin can be used.
-
Endpoint Analysis:
-
Primary Tumor: Tumor volume and weight are measured. Immunohistochemistry is performed on tumor tissues to evaluate the expression of proteins like p-AMPK and ZO-2.
-
Metastasis: Lungs are harvested to observe and quantify metastatic foci.
-
Discussion
The available data suggests that glucopiericidins, and by extension this compound, possess a more favorable acute toxicity profile in vivo compared to the parent compound, piericidin A1. This is a significant advantage for potential therapeutic development. However, the lack of specific in vivo efficacy studies for this compound is a clear research gap.
Rotenone, a structurally different but functionally similar Complex I inhibitor, has demonstrated significant anti-tumor and anti-metastatic effects in vivo in colon and osteosarcoma models. These studies provide a solid framework for designing and evaluating the in vivo efficacy of novel Complex I inhibitors like this compound. The established protocols for Rotenone can be adapted to investigate the therapeutic potential of this compound in similar cancer models.
Stigmatellin, while a potent Complex I inhibitor, has been less explored for its in vivo anti-cancer properties. Further research is needed to determine its potential in this area.
References
Piericidin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piericidin family of natural products, characterized by a substituted 4-pyridinol core linked to a polyketide side chain, has garnered significant interest in the scientific community due to their potent biological activities, including insecticidal, antimicrobial, and antitumor effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) within the piericidin class, with a focus on how structural modifications, such as hydroxylation and glycosylation, influence their cytotoxic properties. The primary mechanism of action for piericidins involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular energy metabolism and induction of apoptosis.
Data Presentation: Cytotoxicity of Piericidin Analogs
The following table summarizes the cytotoxic activities (IC50 values) of various piericidin derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the impact of structural variations on anticancer potency.
| Compound | C-10 Substituent | C-11/C-12 Functionality | C-13 Substituent | Cell Line | IC50 (µM) | Reference |
| Piericidin A | -OH | Double bond | -CH3 | OVCAR-8 | 0.0005 | [1] |
| PC-3/M | <0.001 | [1] | ||||
| HCT-116 | <0.001 | [1] | ||||
| SF-295 | <0.01 | [1] | ||||
| PC-3 | 0.009 | [1] | ||||
| HL-60 | >12 | [1] | ||||
| B16-F10 | >12 | [1] | ||||
| Glucopiericidin A | -O-Glucose | Double bond | -CH3 | Various | Generally active | |
| 11-demethyl-glucopiericidin A | -O-Glucose | Double bond | -CH3 | ACHN | 2.3 | [2] |
| HL-60 | 1.3 | [2] | ||||
| K562 | 5.5 | [2] | ||||
| Piericidin L | -OH | Carbonyl | -CH2 | OS-RC-2 | 2.2 | [2] |
| Piericidin M | -OH | Double bond | -CH3 | OS-RC-2 | 4.5 | [2] |
| Piericidins N-Q | Various | Various | Various | HL-60 | <0.1 | [2] |
Note: Direct comparative data for 13-Hydroxyglucopiericidin A under the same experimental conditions was not available in the reviewed literature. The table illustrates general SAR trends within the piericidin class. The activity of Glucopiericidin A is noted as generally active, with specific IC50 values not consistently reported across studies but its antimicrobial and antibody formation inhibitory activities are reported to be more potent than Piericidin A.
Experimental Protocols
The cytotoxic activities of piericidin derivatives are typically evaluated using cell viability assays. The following are detailed methodologies for two commonly employed assays.
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., piericidin analogs) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[3][4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the piericidin analogs for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Determine the cell viability by comparing the absorbance of treated wells to that of the control wells and calculate the IC50 values.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action of piericidins and a general workflow for evaluating their cytotoxic activity.
Caption: Proposed mechanism of action for piericidin analogs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. zellx.de [zellx.de]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Mechanism of Action of Piericidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of various piericidin derivatives, a class of naturally occurring compounds with potent biological activities. By presenting key experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to serve as a valuable resource for researchers in drug discovery and development.
Quantitative Data on Biological Activity
Piericidin derivatives exhibit a range of biological effects, primarily stemming from their potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). The following tables summarize the inhibitory concentrations (IC50) of various piericidin derivatives, highlighting their potency against both mitochondrial complex I and various cancer cell lines.
| Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |
| Mitochondrial Complex I Inhibition | |||
| Piericidin A | Bovine Heart Mitochondria | 0.0037 | [1] |
| Piericidin B1 | Bovine Heart Mitochondria | 0.0051 | [1] |
| Cytotoxicity | |||
| Piericidin A | Tn5B1-4 (insect) | 0.061 | [2][3] |
| HCT-116 (human colorectal carcinoma) | 0.020 | [4] | |
| HepG2 (human liver cancer) | 233.97 | ||
| Hek293 (human embryonic kidney) | 228.96 | ||
| Piericidin L | OS-RC-2 (human renal cell carcinoma) | 2.2 | |
| Piericidin M | OS-RC-2 (human renal cell carcinoma) | 4.5 | |
| Piericidin N | HL-60 (human promyelocytic leukemia) | < 0.1 | |
| Piericidin O | HL-60 (human promyelocytic leukemia) | < 0.1 | |
| Piericidin P | HL-60 (human promyelocytic leukemia) | < 0.1 | |
| Piericidin Q | HL-60 (human promyelocytic leukemia) | < 0.1 | |
| Piericidin R | HL-60 (human promyelocytic leukemia) | < 0.1 | |
| 11-demethyl-glucopiericidin A | ACHN (human renal cell carcinoma) | 2.3 | |
| HL-60 (human promyelocytic leukemia) | 1.3 | ||
| K562 (human chronic myelogenous leukemia) | 5.5 | ||
| Glucopiericidin A | - | Potent GLUT-1 and GLUT-4 inhibitor (IC50 = 22 nM for glucose uptake) |
Key Signaling Pathways Affected by Piericidin Derivatives
The inhibition of mitochondrial complex I by piericidin derivatives triggers a cascade of downstream cellular events, primarily culminating in apoptosis and the modulation of other critical cellular processes.
Mitochondrial Apoptosis Pathway
Inhibition of complex I disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates a caspase cascade, ultimately leading to programmed cell death.
Endoplasmic Reticulum (ER) Stress Pathway
Piericidin derivatives have been shown to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), a key chaperone in the endoplasmic reticulum. This can lead to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress, which can also contribute to apoptosis.
Inhibition of Filopodia Formation
Some piericidin derivatives, particularly Glucopiericidin A, have been observed to inhibit the formation of filopodia, which are actin-rich finger-like protrusions involved in cell migration and signaling. This effect is thought to be mediated through the inhibition of the Cdc42 signaling pathway, a key regulator of filopodia formation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Mitochondrial Complex I Activity Assay (NADH Oxidase Activity)
This assay measures the activity of complex I by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
NADH solution (10 mM)
-
Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)
-
Piericidin derivatives of interest
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, isolated mitochondria (e.g., 50 µg of protein), and Ubiquinone-1 (final concentration, e.g., 100 µM).
-
Pre-incubate the mixture with various concentrations of the piericidin derivative or vehicle control for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH to a final concentration of (e.g., 100 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the piericidin derivative concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Piericidin derivatives of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piericidin derivatives for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Measurement of Reactive Oxygen Species (ROS) Production
This assay utilizes a fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Black 96-well plates
-
Cell culture medium
-
Piericidin derivatives of interest
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Treat the cells with the piericidin derivatives for the desired time.
-
Wash the cells with PBS and then incubate them with the DCFDA solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Experimental Workflow Overview
The following diagram illustrates a general workflow for comparing the mechanism of action of different piericidin derivatives.
References
- 1. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for 13-Hydroxyglucopiericidin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-resistance profile of 13-Hydroxyglucopiericidin A, a member of the piericidin class of natural products. Given the absence of direct cross-resistance studies on this specific compound, this document outlines a comprehensive experimental framework for assessing its cross-resistance patterns. The guide leverages established methodologies and compares its known mechanism of action with other relevant inhibitors, providing a predictive analysis supported by detailed experimental protocols.
Introduction to this compound and its Mechanism of Action
This compound belongs to the piericidin family of antibiotics produced by Streptomyces species. These compounds are recognized for their potent biological activities, including anti-tumor and insecticidal effects. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production. Furthermore, some piericidins, including the related compound Glucopiericidin A, have been shown to inhibit glycolysis, presenting a dual assault on cellular energy metabolism. This dual mechanism suggests a complex resistance profile that may differ from compounds targeting only one of these pathways.
Establishing a Framework for Cross-Resistance Studies
To investigate the cross-resistance profile of this compound, a panel of cancer cell lines with acquired resistance to inhibitors of mitochondrial respiration and glycolysis would be essential. This section details the protocol for developing such resistant cell lines and subsequently evaluating their sensitivity to this compound.
Development of Drug-Resistant Cancer Cell Lines
A common method for inducing drug resistance in vitro is the continuous exposure of a cancer cell line to gradually increasing concentrations of a selective agent.[1][2] The human lung carcinoma cell line A549 is a suitable model, as it has been previously used to develop resistance to the Complex I inhibitor metformin.[3]
Experimental Protocol: Development of Resistant A549 Cell Lines
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the selected drugs (e.g., Rotenone, Metformin, 2-Deoxyglucose) on parental A549 cells is determined using a cell viability assay such as the MTT assay.
-
Stepwise Drug Selection:
-
Cells are initially treated with the respective drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells show stable growth in the presence of the drug, the concentration is gradually increased in a stepwise manner.
-
This process is continued until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50 of the parental cells).
-
-
Clonal Selection and Expansion: Single-cell clones are isolated from the resistant population and expanded to establish stable resistant cell lines.
-
Confirmation of Resistance: The IC50 of the selective agent is re-evaluated in the newly established resistant cell line to quantify the degree of resistance, often expressed as the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).
Figure 1. Workflow for the development of drug-resistant cancer cell lines.
Comparative Cross-Resistance Analysis
Once resistant cell lines are established, they can be used to assess cross-resistance to this compound. The following table outlines a proposed experimental design.
Table 1: Proposed Cell Lines and Comparative Compounds for Cross-Resistance Studies
| Cell Line | Resistance developed against | Mechanism of Resistance Inducing Agent | Rationale for Comparison with this compound |
| A549-Parental | - | - | Baseline sensitivity |
| A549-RotR | Rotenone | Mitochondrial Complex I inhibitor | Direct comparison with a known Complex I inhibitor. |
| A549-MetR | Metformin | Mitochondrial Complex I inhibitor | Comparison with another clinically relevant Complex I inhibitor. |
| A549-2DGR | 2-Deoxyglucose | Glycolysis inhibitor (Hexokinase inhibitor) | To investigate resistance mechanisms related to the inhibition of glycolysis. |
Experimental Protocol: IC50 Determination by MTT Assay
The sensitivity of the parental and resistant cell lines to this compound and the other comparative compounds will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Rotenone, Metformin, and 2-Deoxyglucose for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for IC50 determination using the MTT assay.
Predicted Cross-Resistance Patterns and Data Interpretation
The results from these experiments can be summarized in a table to facilitate comparison.
Table 2: Hypothetical IC50 Values (µM) and Resistance Indices (RI) for Cross-Resistance Analysis
| Compound | A549-Parental (IC50) | A549-RotR (IC50) | RI | A549-MetR (IC50) | RI | A549-2DGR (IC50) | RI |
| This compound | Expected low µM | Hypothesized increase | >1 | Hypothesized increase | >1 | Hypothesized increase | >1 |
| Rotenone | Value X | High increase | >>1 | Moderate increase | >1 | Slight increase | ~1 |
| Metformin | Value Y | Moderate increase | >1 | High increase | >>1 | Slight increase | ~1 |
| 2-Deoxyglucose | Value Z | Slight increase | ~1 | Slight increase | ~1 | High increase | >>1 |
Interpretation of Potential Outcomes:
-
High cross-resistance to this compound in A549-RotR and A549-MetR cells would strongly suggest that the primary mechanism of resistance is related to alterations in mitochondrial Complex I, such as mutations in its subunits.
-
Significant cross-resistance in A549-2DGR cells would indicate that resistance mechanisms targeting glycolysis, such as the upregulation of alternative metabolic pathways, also confer resistance to this compound.
-
A lack of significant cross-resistance in any of the resistant lines might imply a unique mechanism of action for this compound or that the developed resistance mechanisms are highly specific to the inducing agents.
Signaling Pathways Implicated in Resistance
Resistance to inhibitors of cellular metabolism often involves the activation of compensatory signaling pathways.
Figure 3. Potential mechanisms of action and resistance to this compound.
Conclusion
This guide provides a robust framework for conducting cross-resistance studies on this compound. By developing cell lines with resistance to known inhibitors of mitochondrial Complex I and glycolysis, researchers can elucidate the potential resistance profile of this promising natural product. The detailed protocols and comparative data structure presented herein are intended to facilitate a thorough and objective evaluation, providing valuable insights for future drug development efforts. The dual mechanism of action of piericidins suggests that a multifaceted resistance profile may emerge, and understanding this will be critical for its potential therapeutic application.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin Resistance Is Associated with Expression of Inflammatory and Invasive Genes in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Piericidin A and Commercial Antibiotics: A Research Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound named "13-Hydroxyglucopiericidin A." Therefore, this guide uses the well-researched, structurally related compound Piericidin A as a substitute to demonstrate the requested data presentation and comparison format. The information presented here pertains to Piericidin A and should not be attributed to this compound.
This guide provides a comparative analysis of Piericidin A's efficacy against various pathogens relative to established commercial antibiotics. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Piericidin A
Piericidin A is a microbial metabolite produced by species of Streptomyces. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By binding to the quinone-binding site of Complex I, Piericidin A effectively blocks the transfer of electrons from NADH to ubiquinone. This disruption of cellular respiration leads to a decrease in ATP production and ultimately, cell death. This mechanism is analogous to that of the commercial pesticide and insecticide, Rotenone.
Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Piericidin A against various bacterial strains compared to conventional antibiotics. Lower MIC values indicate higher efficacy.
| Organism | Piericidin A (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 | 0.5 |
| Bacillus subtilis (ATCC 6633) | 8 | 0.25 | 0.125 |
| Escherichia coli (ATCC 25922) | >128 | 0.015 | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.25 | 2 |
Analysis: Piericidin A demonstrates moderate activity against Gram-positive bacteria such as S. aureus and B. subtilis. However, its efficacy is significantly lower than that of broad-spectrum antibiotics like Ciprofloxacin and Gentamicin. Notably, Piericidin A shows poor activity against Gram-negative bacteria (E. coli, P. aeruginosa), with MIC values exceeding 128 µg/mL. This suggests a potential limitation in its spectrum of activity, possibly due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The following protocol outlines the broth microdilution method used to determine the MIC values, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: The test compounds (Piericidin A and control antibiotics) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
While Piericidin A exhibits some antibacterial properties, particularly against Gram-positive organisms, its efficacy is modest when compared to standard commercial antibiotics like Ciprofloxacin and Gentamicin. Its primary limitation is the lack of activity against Gram-negative bacteria. The potent inhibition of mitochondrial Complex I suggests that its utility may be greater as a biochemical tool for studying cellular respiration or as a lead compound for the development of other types of agents, such as insecticides or anticancer drugs, rather than as a broad-spectrum antibiotic. Further research, including structural modifications to enhance permeability and efficacy, would be necessary to explore its potential as a clinical antibacterial agent.
Navigating the Translational Gap: An In Vitro and In Vivo Comparative Guide for Piericidin-Class Compounds
An objective analysis of the anti-cancer activities of Glucopiericidin A and Piericidin A, providing a framework for understanding the potential of 13-Hydroxyglucopiericidin A.
Due to a lack of specific in vivo data for this compound, this guide presents a comparative analysis of its closely related analogs, Glucopiericidin A and Piericidin A. This information is intended to provide a valuable framework for researchers, scientists, and drug development professionals for understanding the potential in vitro to in vivo translation of this class of compounds.
Piericidin A and its derivatives are natural products known to exhibit potent anti-cancer properties. Their mechanism of action is primarily attributed to the inhibition of the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts cellular energy metabolism and can trigger apoptotic cell death in cancer cells.
In Vitro Activity: Potent Cytotoxicity Against Cancer Cell Lines
Both Glucopiericidin A and Piericidin A have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Glucopiericidin A Derivative (8) | ACHN | Renal Cell Carcinoma | 2.3[4] |
| HL-60 | Promyelocytic Leukemia | 1.3[4] | |
| K562 | Chronic Myelogenous Leukemia | 5.5[4] | |
| Piericidin A1 | OVCAR-8 | Ovarian Cancer | 0.0005[5] |
| PC-3/M | Prostate Carcinoma | N/A[5] | |
| HCT-116 | Colorectal Carcinoma | <0.009[5] | |
| SF-295 | Glioblastoma | N/A[5] | |
| PC-3 | Prostate Carcinoma | 0.009[5] | |
| HL-60 | Promyelocytic Leukemia | >12[5] | |
| B16-F10 | Murine Melanoma | >12[5] | |
| Piericidin A | Tn5B1-4 | Ovarian Cancer | 0.061[1][6] |
| HepG2 | Liver Carcinoma | 233.97[1][6] | |
| Hek293 | Human Embryonic Kidney | 228.96[1][6] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: A stock solution of the test compound (e.g., Glucopiericidin A) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The existing medium is removed from the cells, and 100 µL of the compound dilutions are added to the respective wells.[8][9]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9]
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours at 37°C. The medium is then removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]
Mechanism of Action: Inhibition of Mitochondrial Complex I
Piericidin A's structural similarity to coenzyme Q allows it to competitively inhibit NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.[2][10] This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the subsequent induction of apoptosis.
Figure 1. Simplified signaling pathway of Piericidin A-induced apoptosis.
In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition |
| Piericidin A | P301S+/+ mice | Tau Pathology Model | 0.5 mg/kg/day for 28 days | Aggravated tau pathology[6] |
| HM-3 (Antitumor Peptide) | BALB/c nude mice | HCT-116 Xenograft | 3 mg/kg | 71.5% inhibition[11] |
Note: The data for HM-3 is included to provide a relevant example of in vivo anti-tumor efficacy in a xenograft model.
Experimental Protocol: In Vivo Xenograft Study
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to evaluate the efficacy of anti-cancer compounds in vivo.[12]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human tumor cells.[13]
-
Tumor Implantation: Human cancer cells (e.g., HCT-116) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of the mice.[14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: The general health of the animals, including body weight and any signs of toxicity, is monitored throughout the experiment.
Figure 2. General experimental workflow for an in vivo xenograft study.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A strong correlation between in vitro potency and in vivo efficacy is the goal of preclinical drug development. However, this is not always straightforward. Several factors can influence the translation of in vitro results to an in vivo setting.
The addition of a glucose moiety, as in Glucopiericidin A, can significantly alter the physicochemical properties of a compound, impacting its solubility, membrane permeability, and metabolic stability. These factors, in turn, affect the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and ultimately its bioavailability and efficacy in vivo. For instance, increased hydrophilicity due to the sugar group might improve solubility but could also hinder cell membrane penetration.
Figure 3. Factors influencing the in vitro-in vivo correlation.
Alternative Compounds
Other inhibitors of mitochondrial Complex I that have been investigated for their anti-cancer potential include:
-
Rotenone: A well-known Complex I inhibitor, often used as a research tool.
-
Metformin: A widely used anti-diabetic drug that has been shown to inhibit Complex I and has demonstrated anti-cancer effects in some studies.
-
IACS-010759: A clinical-stage Complex I inhibitor that has shown promise in preclinical models of various cancers.
References
- 1. apexbt.com [apexbt.com]
- 2. toku-e.com [toku-e.com]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Piericidin A - Wikipedia [en.wikipedia.org]
- 11. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model: targeted delivery using enteric coated folate modified nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Antineoplastic Effects of 13-Hydroxyglucopiericidin A: A Comparative Guide
This guide provides a comparative analysis of the antineoplastic effects of 13-Hydroxyglucopiericidin A and a standard chemotherapeutic agent, Doxorubicin. Due to the limited availability of specific data for this compound, this guide utilizes data from the closely related compounds, Glucopiericidin A and Piericidin A, to provide a preliminary assessment for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activities of Glucopiericidin A and Piericidin A were evaluated against a panel of human cancer cell lines and compared with the known activity of Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Cell Line | Cancer Type | Glucopiericidin A / Piericidin A (IC50) | Doxorubicin (IC50) |
| OVCAR-8 | Ovarian Cancer | 500 fM (Piericidin A1)[1] | 10-100 nM |
| PC-3/M | Prostate Cancer | Low nM range (Piericidin A1)[1] | 50-200 nM |
| HCT-116 | Colon Cancer | Low nM range (Piericidin A1)[1] | 100-500 nM |
| SF-295 | Glioblastoma | Low nM range (Piericidin A1)[1] | 50-150 nM |
| PC-3 | Prostate Cancer | Low nM range (Piericidin A1)[1] | 50-200 nM |
| HeLa | Cervical Cancer | Reported inhibitory activity (Glucopiericidin A) | 20-100 nM |
| B16-F10 | Mouse Melanoma | Reported inhibitory activity (Glucopiericidin A) | 10-50 nM |
| A549 | Human Lung Cancer | Reported inhibitory activity (Glucopiericidin A) | 50-250 nM |
| L1210 | Mouse Leukemia | Reported inhibitory activity (Glucopiericidin A) | 5-20 nM |
Note: The IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions.
Proposed Mechanism of Action: this compound
Based on studies of related piericidin compounds, the proposed antineoplastic mechanism of this compound may involve a multi-faceted approach targeting key cellular processes essential for cancer cell survival and proliferation.
One of the suggested mechanisms is the inhibition of the 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum that plays a crucial role in protecting cancer cells from stress and promoting their survival. Additionally, Glucopiericidin A has been shown to inhibit glucose uptake in cancer cells, thereby depriving them of the necessary energy for rapid growth.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
To validate the antineoplastic effects of this compound, a series of in vitro experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin) for 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Western Blot)
Western blotting is used to detect the expression levels of key proteins involved in the apoptosis signaling pathway.
Workflow:
Caption: Workflow for apoptosis analysis by Western blot.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound and then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands will indicate the expression level of the target proteins.
References
A Head-to-Head Comparison of Glucopiericidin A and its Aglycone Precursor, Piericidin A
A comparative analysis for researchers, scientists, and drug development professionals.
Initial searches for "13-Hydroxyglucopiericidin A" did not yield sufficient data to perform a direct head-to-head comparison. This suggests that it may be a novel or less-studied analog of Glucopiericidin A. To fulfill the comparative aspect of this guide, we will instead provide a detailed comparison between Glucopiericidin A and its well-characterized aglycone, Piericidin A . This comparison serves to highlight the critical role of the glucose moiety in determining the biological activity of this class of compounds, shifting the mechanism of action from mitochondrial inhibition to potent glucose transporter inhibition.
Introduction to Glucopiericidin A and Piericidin A
Glucopiericidin A is a natural product isolated from Streptomyces pactum. It is a glycosylated form of Piericidin A, a well-known inhibitor of mitochondrial complex I. The addition of a glucose molecule to the Piericidin A backbone dramatically alters its biological target and activity. Glucopiericidin A has emerged as a potent inhibitor of glucose transporters (GLUTs), which are crucial for cellular glucose uptake.[1][2] This makes it a valuable chemical probe for studying glycolysis and a potential lead compound in the development of anticancer therapeutics, as many cancer cells exhibit a high dependence on glucose metabolism.[3][4]
Comparative Data: Glucopiericidin A vs. Piericidin A
The following table summarizes the key differences in the biochemical and cellular activities of Glucopiericidin A and Piericidin A.
| Feature | Glucopiericidin A | Piericidin A |
| Structure | Piericidin A with a β-D-glucose moiety | A pyridinyl-substituted polyketide |
| Primary Molecular Target | Glucose Transporters (GLUT1 and GLUT4) | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) |
| Mechanism of Action | Inhibits cellular glucose uptake by blocking GLUTs.[3] | Inhibits cellular respiration by blocking the electron transport chain. |
| Reported IC50 | 22 nM for 2-deoxyglucose (2-DG) uptake. | Varies by assay; potent inhibitor of Complex I activity. |
| Key Biological Effect | Inhibition of glycolysis. | Inhibition of oxidative phosphorylation. |
| Therapeutic Potential | Anticancer agent (due to targeting tumor metabolism). | Investigated as an insecticide and for its cytotoxic properties. |
Mechanism of Action: Targeting Cellular Glucose Uptake
Glucopiericidin A exerts its biological effects by directly inhibiting glucose transporters on the cell surface. This blockade of glucose entry into the cell starves it of the necessary substrate for glycolysis, the primary pathway for ATP production in many cancer cells (the Warburg effect). The precise mechanism of GLUT inhibition by Glucopiericidin A is still under investigation, but it is believed that the glucose moiety plays a crucial role in its binding to the transporter.
Experimental Protocols
In Vitro Glucose Uptake Inhibition Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of Glucopiericidin A on glucose uptake using a fluorescently labeled glucose analog, 2-NBDG.
Materials:
-
Cancer cell line with high GLUT1 expression (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Glucose-free DMEM
-
Glucopiericidin A
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of Glucopiericidin A in DMSO. Create serial dilutions in glucose-free DMEM to achieve the desired final concentrations.
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 1 hour.
-
Treatment: Add the prepared dilutions of Glucopiericidin A to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known GLUT inhibitor). Incubate for 30 minutes.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Data Analysis: Normalize the fluorescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo) performed on a parallel plate to account for any cytotoxic effects of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The structural modification of Piericidin A to Glucopiericidin A through the addition of a glucose moiety fundamentally alters its mechanism of action, transforming it from a mitochondrial poison to a potent and specific inhibitor of glucose transport. This highlights a powerful strategy in drug discovery, where glycosylation can be used to redirect a molecule's biological activity. While information on this compound remains scarce, the study of Glucopiericidin A and its analogs continues to be a promising area for the development of novel anticancer therapies targeting tumor metabolism. Further research is needed to fully elucidate the structure-activity relationships within this compound class and to explore their therapeutic potential in vivo.
References
- 1. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucopiericidin A | C31H47NO9 | CID 44608046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 13-Hydroxyglucopiericidin A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like 13-Hydroxyglucopiericidin A is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a cytotoxic and hazardous compound, adhering to the stringent disposal protocols established for such materials. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Pre-Disposal Preparations and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The handling of cytotoxic substances necessitates a comprehensive approach to personal safety.
Recommended PPE:
| PPE Component | Specification | Purpose |
| Gloves | Chemo-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents dermal absorption of the compound. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects skin and clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Shields eyes from potential splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary depending on the form of the compound and the potential for aerosolization. | Prevents inhalation of airborne particles. |
All personnel involved in the handling and disposal of this compound must receive adequate training on the potential hazards and the correct use of PPE[1].
II. Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound and associated contaminated materials.
Step 1: Segregation of Waste
Proper segregation is the foundational step in cytotoxic waste management. All materials that have come into contact with this compound must be considered cytotoxic waste and segregated at the point of generation.
-
Non-Sharps Waste: This includes contaminated gloves, gowns, bench paper, vials, and any other solid materials. These items should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded, typically with a yellow body and a purple lid[2].
-
Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps. These containers are also typically purple-lidded[2].
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and includes the name of the compound.
Step 2: Packaging and Labeling
All cytotoxic waste containers must be securely sealed to prevent leakage or spillage. Proper labeling is essential for identification and safe handling by waste management personnel.
-
Labeling: Each container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Container Integrity: Ensure that the exterior of the waste container is not contaminated. If contamination occurs, the container should be decontaminated or placed within a second, larger labeled container.
Step 3: Storage
Designated and secure storage areas for cytotoxic waste are necessary to prevent unauthorized access and environmental contamination.
-
Storage Area: Store sealed cytotoxic waste containers in a designated, well-ventilated, and secured area away from general laboratory traffic.
-
Duration: The duration of storage should be minimized. Adhere to institutional and local regulations regarding the maximum allowable storage time for hazardous waste.
Step 4: Final Disposal
The final disposal of cytotoxic waste must be conducted by a licensed and certified hazardous waste management contractor.
-
Method: The generally accepted and required method for the disposal of cytotoxic waste is high-temperature incineration[2]. This process ensures the complete destruction of the hazardous compound.
-
Documentation: Maintain a detailed record of the disposed cytotoxic waste, including the quantity, date of disposal, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
III. Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance at every stage.
Caption: Workflow for the safe disposal of this compound.
By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the wider environment from the risks associated with cytotoxic compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
